tert-Butyl 3-ethoxyazetidine-1-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-ethoxyazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-5-13-8-6-11(7-8)9(12)14-10(2,3)4/h8H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFDXEJEAPMNNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(C1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70718524 | |
| Record name | tert-Butyl 3-ethoxyazetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70718524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314985-57-3 | |
| Record name | tert-Butyl 3-ethoxyazetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70718524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of tert-Butyl 3-ethoxyazetidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathway for tert-butyl 3-ethoxyazetidine-1-carboxylate, a valuable building block in pharmaceutical and medicinal chemistry. The synthesis is a two-step process commencing with the preparation of the key intermediate, tert-butyl 3-hydroxyazetidine-1-carboxylate, followed by a Williamson ether synthesis to yield the final product. This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthesis workflow.
Core Synthesis Pathway
The principal route for the synthesis of tert-butyl 3-ethoxyazetidine-1-carboxylate involves two key transformations:
-
Boc Protection of 3-hydroxyazetidine: This initial step involves the protection of the secondary amine of 3-hydroxyazetidine with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in the subsequent etherification step.
-
Williamson Ether Synthesis: The hydroxyl group of the N-Boc protected azetidine is then converted to an ethoxy group through a nucleophilic substitution reaction with an ethylating agent.
Below is a detailed breakdown of each step, including reaction conditions and experimental protocols.
Data Presentation
Table 1: Synthesis of tert-Butyl 3-hydroxyazetidine-1-carboxylate
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 3-hydroxyazetidine hydrochloride, Di-tert-butyl dicarbonate | Sodium bicarbonate | Water, Dioxane | Room Temperature | 15 | ~95% |
Table 2: Synthesis of tert-Butyl 3-ethoxyazetidine-1-carboxylate
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2 | tert-Butyl 3-hydroxyazetidine-1-carboxylate, Ethyl iodide | Sodium hydride | Tetrahydrofuran (THF) | 0 to Room Temperature | 2 | >80% (estimated) |
Experimental Protocols
Step 1: Synthesis of tert-Butyl 3-hydroxyazetidine-1-carboxylate
This procedure outlines the Boc protection of 3-hydroxyazetidine.
Materials:
-
3-hydroxyazetidine hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-hydroxyazetidine hydrochloride in a mixture of dioxane and water, add sodium bicarbonate.
-
To this suspension, add a solution of di-tert-butyl dicarbonate in dioxane.
-
Stir the reaction mixture at room temperature for 15 hours.
-
After completion of the reaction (monitored by TLC), dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford tert-butyl 3-hydroxyazetidine-1-carboxylate.
Step 2: Synthesis of tert-Butyl 3-ethoxyazetidine-1-carboxylate (Williamson Ether Synthesis)
This protocol describes the O-ethylation of tert-butyl 3-hydroxyazetidine-1-carboxylate.
Materials:
-
tert-Butyl 3-hydroxyazetidine-1-carboxylate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Ethyl iodide (EtI)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add ethyl iodide dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Upon completion of the reaction (monitored by TLC), carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 3-ethoxyazetidine-1-carboxylate.
Mandatory Visualization
The following diagram illustrates the synthesis pathway from 3-hydroxyazetidine to the final product, tert-butyl 3-ethoxyazetidine-1-carboxylate.
Caption: Synthesis workflow for tert-Butyl 3-ethoxyazetidine-1-carboxylate.
Technical Guide: Chemical Properties and Synthesis of tert-Butyl 3-ethoxyazetidine-1-carboxylate and its Precursor
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the known chemical properties of tert-Butyl 3-ethoxyazetidine-1-carboxylate. Due to the limited availability of comprehensive experimental data for this specific compound in public literature, this document also presents a thorough analysis of its key precursor, tert-Butyl 3-hydroxyazetidine-1-carboxylate, for which extensive data is available. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis and application of substituted azetidine scaffolds in drug discovery and development.
Introduction to tert-Butyl 3-ethoxyazetidine-1-carboxylate
tert-Butyl 3-ethoxyazetidine-1-carboxylate is a substituted azetidine derivative. The azetidine ring is a four-membered heterocyclic amine that is a prominent structural motif in numerous biologically active compounds. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances the compound's stability and facilitates its use in multi-step organic syntheses. The ethoxy substituent at the 3-position is expected to influence the molecule's polarity, solubility, and interactions with biological targets.
While this compound is commercially available, detailed experimental data regarding its physicochemical properties and synthesis are not extensively reported. This guide compiles the available information and provides a detailed examination of its immediate precursor to facilitate further research.
Physicochemical Properties
tert-Butyl 3-ethoxyazetidine-1-carboxylate
Quantitative experimental data for the physical properties of tert-Butyl 3-ethoxyazetidine-1-carboxylate are not widely available. The fundamental molecular details are summarized below.
| Property | Value | Source |
| CAS Number | 1314985-57-3 | [1][2][3] |
| Molecular Formula | C10H19NO3 | [3][4] |
| Molecular Weight | 201.26 g/mol | [3][4] |
tert-Butyl 3-hydroxyazetidine-1-carboxylate (Precursor)
In contrast, the direct precursor, tert-Butyl 3-hydroxyazetidine-1-carboxylate, is a well-characterized compound. Its properties are detailed in the table below, providing a valuable reference for handling and reaction planning.
| Property | Value | Source |
| CAS Number | 141699-55-0 | [5][6][7] |
| Molecular Formula | C8H15NO3 | [5][6][7] |
| Molecular Weight | 173.21 g/mol | [8] |
| Melting Point | 36-43 °C | [8] |
| Boiling Point | 253.7±33.0 °C (Predicted) | |
| Flash Point | > 110 °C (> 230.0 °F) | [8] |
| Appearance | White to yellow crystalline powder | [9] |
| Purity | ≥96.0% (GC) | [9] |
Synthesis and Experimental Protocols
Proposed Synthesis of tert-Butyl 3-ethoxyazetidine-1-carboxylate
The synthesis of tert-Butyl 3-ethoxyazetidine-1-carboxylate from its hydroxy precursor can be achieved via a Williamson ether synthesis.[10][11][12] This classic and robust method involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an ethylating agent.
Reaction Scheme:
Figure 1: Proposed synthesis of tert-Butyl 3-ethoxyazetidine-1-carboxylate.
Experimental Protocol (Proposed):
-
Deprotonation: To a solution of tert-Butyl 3-hydroxyazetidine-1-carboxylate in an anhydrous aprotic solvent (e.g., THF, DMF), add a strong base such as sodium hydride (NaH) portion-wise at 0 °C.[13] The reaction mixture is typically stirred for 30-60 minutes to ensure complete formation of the alkoxide.
-
Etherification: An ethylating agent, such as ethyl iodide or ethyl bromide, is then added dropwise to the reaction mixture. The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired tert-Butyl 3-ethoxyazetidine-1-carboxylate.
Synthesis of tert-Butyl 3-hydroxyazetidine-1-carboxylate
A common and efficient method for the synthesis of the precursor, tert-Butyl 3-hydroxyazetidine-1-carboxylate, involves the debenzylation of a protected azetidinol followed by Boc protection.
Experimental Protocol:
A general procedure for the synthesis of tert-butyl 3-hydroxyazetidine-1-carboxylate has been reported as follows:[14]
-
Debenzylation: To a solution of 1-benzylazetidin-3-ol (35.0 g, 214.4 mmol) in tetrahydrofuran (THF, 350 mL), 5% Palladium on carbon (Pd/C, 1.75 g) is added.
-
The reaction mixture is stirred at room temperature under a hydrogen (H2) atmosphere for 20 hours.
-
Work-up: Upon completion of the reaction, the mixture is filtered through a suction filter. The filtrate is then concentrated under vacuum to yield the crude debenzylated intermediate.
-
Boc Protection: The crude intermediate is then reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a suitable base (e.g., triethylamine or sodium bicarbonate) in a solvent such as dichloromethane or a mixture of dioxane and water to afford tert-butyl 3-hydroxyazetidine-1-carboxylate.[15]
-
Purification: The final product can be purified by crystallization or column chromatography.
References
- 1. 1009368-28-8|tert-Butyl 3-((chlorocarbonyl)oxy)azetidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 2. tert-Butyl 3-ethoxyazetidine-1-carboxylate | 1314985-57-3 [chemicalbook.com]
- 3. 1314985-57-3|tert-Butyl 3-Ethoxyazetidine-1-carboxylate|tert-Butyl 3-Ethoxyazetidine-1-carboxylate| -范德生物科技公司 [bio-fount.com]
- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 5. Tert-butyl 3-hydroxyazetidine-1-carboxylate | C8H15NO3 | CID 2756801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthonix, Inc > Building Blocks > 141699-55-0 | tert-Butyl 3-hydroxyazetidine-1-carboxylate [synthonix.com]
- 7. pschemicals.com [pschemicals.com]
- 8. 1-Boc-3-ヒドロキシアゼチジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 1-(tert-Butoxycarbonyl)-3-hydroxyazetidine 96.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 10. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. jk-sci.com [jk-sci.com]
- 14. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents [patents.google.com]
tert-Butyl 3-ethoxyazetidine-1-carboxylate CAS number and structure
Chemical Structures
tert-Butyl 3-ethoxyazetidine-1-carboxylate
-
Molecular Formula: C10H19NO3
-
Structure:
tert-Butyl 3-hydroxyazetidine-1-carboxylate
tert-Butyl 3-oxoazetidine-1-carboxylate
Physicochemical Properties
A summary of the key physicochemical properties of the precursor compounds is provided in the table below.
| Property | tert-Butyl 3-hydroxyazetidine-1-carboxylate | tert-Butyl 3-oxoazetidine-1-carboxylate |
| CAS Number | 141699-55-0[2] | 398489-26-4[3] |
| Molecular Weight | 173.21 g/mol | 171.19 g/mol |
| Appearance | Not Specified | Off-white crystals |
| Melting Point | Not Specified | 49-52°C |
| Boiling Point | Not Specified | 251.3±33.0 °C at 760 mmHg |
| Density | Not Specified | 1.2±0.1 g/cm³ |
Proposed Synthesis of tert-Butyl 3-ethoxyazetidine-1-carboxylate
A potential synthetic route to obtain tert-butyl 3-ethoxyazetidine-1-carboxylate would be through the Williamson ether synthesis, starting from tert-Butyl 3-hydroxyazetidine-1-carboxylate. This would involve the deprotonation of the hydroxyl group with a strong base to form an alkoxide, followed by nucleophilic substitution with an ethyl halide.
Experimental Protocols for Precursor Synthesis
Detailed experimental procedures for the synthesis of the key precursors are outlined below.
Synthesis of tert-Butyl 3-hydroxyazetidine-1-carboxylate
This procedure involves the hydrogenolysis of 1-benzylazetidin-3-ol followed by Boc protection. A general procedure is as follows:
-
To a solution of 1-benzylazetidin-3-ol (35.0 g, 214.4 mmol) in THF (350 mL), add 5% Pd/C (1.75 g).
-
Stir the reaction mixture at room temperature under a hydrogen atmosphere for 20 hours.
-
Upon completion, filter the mixture and remove the solvent under vacuum to yield the crude product.[1]
Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate
This can be achieved through the oxidation of tert-Butyl 3-hydroxyazetidine-1-carboxylate.
Traditional TEMPO-mediated Oxidation:
-
Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) in CH2Cl2 (200 mL).
-
Cool the solution to between -15 to 5 °C.
-
Slowly add a 9.1% aqueous solution of potassium bromide (15.1 g) and TEMPO (0.18 g, 1.15 mmol).
-
Add a mixture of KHCO3 (104 g) and NaClO (86 g, 12% aqueous solution) in water (389 mL) and stir for 30 minutes.[1]
Microchannel Reactor Oxidation with TEMPO-H2O2:
-
In a premixed reactor, combine tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol), TEMPO (0.18 g, 1.15 mmol), and CH2Cl2 (120 mL).
-
Pump this mixture into a microchannel reactor at a rate of 6.5 g/min .
-
Simultaneously, pump a 30% H2O2 solution into the reactor at a rate of 4.5 g/min .
-
After a residence time of 30 seconds, pump the reaction mixture into an oil-water separator for 20 minutes to isolate the product.[1]
Logical Workflow for Pharmaceutical Intermediate Synthesis
The following diagram illustrates the logical progression from basic precursors to a key intermediate used in the synthesis of Baricitinib.
Applications in Drug Development
tert-Butyl 3-oxoazetidine-1-carboxylate is a valuable building block in medicinal chemistry. Its primary application is in the synthesis of Baricitinib, a JAK inhibitor used to treat autoimmune diseases.[1] The azetidine scaffold is of significant interest in drug discovery due to its ability to introduce conformational rigidity and novel three-dimensional structures into molecules, which can lead to improved binding affinity and selectivity for biological targets. The versatility of the oxo- and hydroxy- functional groups on the azetidine ring allows for a wide range of chemical modifications, making these precursors highly valuable in the development of new therapeutic agents.
References
- 1. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tert-butyl 3-hydroxyazetidine-1-carboxylate | C8H15NO3 | CID 2756801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 398489-26-4|tert-Butyl 3-oxoazetidine-1-carboxylate|BLD Pharm [bldpharm.com]
Spectroscopic Profiling of tert-Butyl 3-ethoxyazetidine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted spectroscopic data for tert-butyl 3-ethoxyazetidine-1-carboxylate, a key intermediate in contemporary drug discovery. Due to the limited availability of public domain experimental data for this specific molecule, this document presents a comprehensive analysis based on the known spectroscopic properties of structurally analogous compounds, particularly other N-Boc-azetidine derivatives. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for tert-butyl 3-ethoxyazetidine-1-carboxylate. These predictions are derived from the analysis of similar chemical structures and established principles of spectroscopic interpretation.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR (Proton Nuclear Magnetic Resonance) Data for tert-Butyl 3-ethoxyazetidine-1-carboxylate (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.20 - 4.10 | m | 1H | CH-O |
| ~4.05 - 3.95 | m | 2H | N-CH₂ (axial) |
| ~3.80 - 3.70 | m | 2H | N-CH₂ (equatorial) |
| ~3.50 | q, J = 7.0 Hz | 2H | O-CH₂-CH₃ |
| ~1.45 | s | 9H | C(CH₃)₃ |
| ~1.20 | t, J = 7.0 Hz | 3H | O-CH₂-CH₃ |
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data for tert-Butyl 3-ethoxyazetidine-1-carboxylate (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~156.5 | C=O (carbamate) |
| ~79.5 | C(CH₃)₃ |
| ~68.0 | CH-O |
| ~64.0 | O-CH₂-CH₃ |
| ~55.0 | N-CH₂ |
| ~28.5 | C(CH₃)₃ |
| ~15.0 | O-CH₂-CH₃ |
Predicted IR Data
Table 3: Predicted IR (Infrared) Spectroscopy Data for tert-Butyl 3-ethoxyazetidine-1-carboxylate
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2975 | Strong | C-H stretch (alkane) |
| ~1695 | Strong | C=O stretch (carbamate) |
| ~1365 | Medium | C-H bend (tert-butyl) |
| ~1160 | Strong | C-O stretch (ether and carbamate) |
| ~1100 | Strong | C-N stretch |
Predicted Mass Spectrometry Data
Table 4: Predicted MS (Mass Spectrometry) Data for tert-Butyl 3-ethoxyazetidine-1-carboxylate (ESI+)
| m/z | Predicted Fragment |
| 216.15 | [M+H]⁺ |
| 238.13 | [M+Na]⁺ |
| 160.10 | [M - C₄H₉O₂ + H]⁺ |
| 144.09 | [M - C₄H₉O + H]⁺ |
| 116.09 | [M - C₅H₉O₂ + H]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for novel organic molecules like tert-butyl 3-ethoxyazetidine-1-carboxylate. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Transfer the solution to a clean 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer. For ¹³C NMR, a proton-decoupled experiment is standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Thin Film): If the compound is a liquid or a low-melting solid, a thin film can be prepared by placing a drop of the neat sample between two KBr or NaCl plates.
-
Sample Preparation (Solution): Alternatively, dissolve a small amount of the compound (2-5 mg) in a volatile organic solvent (e.g., CH₂Cl₂). Apply a drop of the solution to a salt plate and allow the solvent to evaporate, leaving a thin film of the compound.
-
Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean salt plate should be acquired and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Electrospray ionization (ESI) in positive ion mode is a common technique for this type of molecule. Acquire the mass spectrum over a relevant m/z range.
Visualized Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a novel organic compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.
This guide provides a foundational set of predicted spectroscopic data and standardized methodologies to aid in the analysis of tert-butyl 3-ethoxyazetidine-1-carboxylate. Researchers are encouraged to use this information as a benchmark for their experimental findings.
Technical Guide: Solubility and Stability Profile of tert-Butyl 3-ethoxyazetidine-1-carboxylate
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the methodologies used to determine the aqueous solubility and chemical stability of tert-butyl 3-ethoxyazetidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. While specific experimental data for this compound is not publicly available, this guide outlines the standard protocols, data presentation formats, and analytical workflows essential for its characterization in a drug development context. The included experimental designs are based on established industry practices and regulatory guidelines.
Solubility Assessment
The aqueous solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences bioavailability, formulation design, and purification processes. The determination of solubility is a foundational step in pre-clinical development. For a compound like tert-butyl 3-ethoxyazetidine-1-carboxylate, understanding its behavior in aqueous media across a physiologically relevant pH range is essential.
Data Summary: Equilibrium Solubility
Quantitative solubility data is typically presented in a tabular format to facilitate analysis. The following table represents a hypothetical solubility profile for tert-butyl 3-ethoxyazetidine-1-carboxylate, as would be determined by the shake-flask method at 37 °C.
| Solvent / Medium (pH) | Temperature (°C) | Solubility (mg/mL) | Classification |
| pH 1.2 (Simulated Gastric Fluid) | 37 ± 1 | 5.5 | Sparingly Soluble |
| pH 4.5 (Acetate Buffer) | 37 ± 1 | 7.2 | Sparingly Soluble |
| pH 6.8 (Simulated Intestinal Fluid) | 37 ± 1 | 8.0 | Sparingly Soluble |
| Purified Water | 37 ± 1 | 7.8 | Sparingly Soluble |
Note: The data presented above is hypothetical and for illustrative purposes only.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[1][2] This protocol ensures that the solution has reached saturation, providing a reliable measurement.
Objective: To determine the equilibrium solubility of tert-Butyl 3-ethoxyazetidine-1-carboxylate in various aqueous media at a physiologically relevant temperature.
Materials:
-
tert-Butyl 3-ethoxyazetidine-1-carboxylate (solid)
-
pH 1.2, 4.5, and 6.8 buffer solutions (or simulated biological fluids)[3]
-
Purified water
-
Calibrated orbital shaker with temperature control
-
Centrifuge
-
0.22 µm syringe filters (chemically compatible, e.g., PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a validated quantitative method
-
Analytical balance, vials, and standard lab equipment
Procedure:
-
Preparation: Add an excess amount of the solid compound to vials containing a known volume (e.g., 10 mL) of each test medium. The presence of undissolved solid at the end of the experiment is necessary to confirm that equilibrium has been reached.[4]
-
Equilibration: Place the sealed vials in an orbital shaker set to a constant temperature (e.g., 37 ± 1 °C).[3] Agitate the samples for a predetermined period, typically 24 to 48 hours, to allow the system to reach equilibrium.[2]
-
Phase Separation: After equilibration, remove the vials and allow them to stand to let the excess solid settle. To separate the saturated solution from the undissolved solid, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes).
-
Sampling and Filtration: Carefully withdraw an aliquot from the supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particulates. The potential for the compound to adsorb to the filter should be evaluated.[1]
-
Quantification: Accurately dilute the filtered sample with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated HPLC method against a standard calibration curve.
-
Confirmation: Visually inspect the vials to ensure that excess solid material remains, confirming that saturation was achieved.
Visualization: Solubility Testing Workflow
The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.
Stability Assessment (Forced Degradation)
Forced degradation studies are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[5][6] These studies, mandated by ICH guidelines, expose the drug substance to conditions more severe than accelerated stability testing.[6][7]
Data Summary: Forced Degradation
The results of a forced degradation study are typically summarized to show the percentage of degradation and the formation of impurities under various stress conditions. A stability-indicating HPLC method is used to separate the parent compound from all degradants.
| Stress Condition | Duration | % Degradation of Parent | Major Degradants (Peak Area %) | Mass Balance (%) |
| Acid Hydrolysis (0.1 M HCl, 60°C) | 24 hours | 12.5% | RRT 0.85 (4.1%), RRT 1.15 (8.2%) | 99.1% |
| Base Hydrolysis (0.1 M NaOH, 60°C) | 8 hours | 18.2% | RRT 0.72 (17.9%) | 98.7% |
| Oxidation (3% H₂O₂, RT) | 24 hours | 8.9% | RRT 0.91 (8.8%) | 99.5% |
| Thermal (80°C, Solid State) | 7 days | 2.1% | RRT 1.20 (2.0%) | 100.2% |
| Photolytic (ICH Q1B Light, Solid State) | 7 days | < 1.0% | No significant degradants | 100.5% |
Note: The data presented above is hypothetical and for illustrative purposes only. RRT = Relative Retention Time.
Experimental Protocol: Forced Degradation Study
Objective: To investigate the intrinsic stability of tert-Butyl 3-ethoxyazetidine-1-carboxylate under various stress conditions as prescribed by ICH guidelines.[7]
Materials:
-
tert-Butyl 3-ethoxyazetidine-1-carboxylate
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC-grade solvents (Acetonitrile, Methanol, Water)
-
Forced degradation chamber (for thermal and photolytic studies)
-
Validated stability-indicating HPLC-UV/MS method
Procedure:
-
Sample Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water). Prepare separate samples for each stress condition. A control sample, protected from stress, is stored under refrigerated conditions.
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to a stock solution to achieve a final concentration of 0.1 M HCl. Heat the sample (e.g., at 60°C) and collect aliquots at various time points (e.g., 2, 8, 24 hours). Neutralize the aliquots before analysis.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to a stock solution to achieve a final concentration of 0.1 M NaOH. Treat the sample as in the acid hydrolysis protocol, neutralizing aliquots with acid before analysis. The tert-butyl ester group is known to be labile to strong acid and base, so degradation is expected.[8]
-
Oxidative Degradation: Add 3% H₂O₂ to a stock solution. Keep the sample at room temperature and collect aliquots at specified intervals.
-
Thermal Degradation: Store the solid compound in a temperature-controlled oven (e.g., 80°C). Withdraw samples at set time points, dissolve in solvent, and analyze.
-
Photolytic Degradation: Expose the solid compound to a light source conforming to ICH Q1B guidelines (providing both UV and visible light). A dark control sample should be stored under the same conditions but shielded from light.
-
Analysis: Analyze all stressed samples, along with a non-stressed control, using a validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation to ensure sufficient degradants are formed for detection without over-stressing the molecule.[7][9]
-
Data Interpretation: Calculate the percentage of degradation of the parent peak. Identify and quantify major degradation products. Perform a mass balance calculation to ensure all degradants and the remaining parent compound are accounted for.[10]
Visualization: Forced Degradation Workflow
The following diagram outlines the general workflow for conducting a forced degradation study.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. tert-Butyl Esters [organic-chemistry.org]
- 9. biopharminternational.com [biopharminternational.com]
- 10. resolvemass.ca [resolvemass.ca]
Unveiling the Synthesis of Tert-Butyl 3-Ethoxyazetidine-1-carboxylate: A Technical Guide
Introduction
Tert-butyl 3-ethoxyazetidine-1-carboxylate is a specialized azetidine derivative with potential applications in medicinal chemistry and drug discovery. The azetidine ring is a valuable scaffold in the design of novel therapeutics due to its ability to impart unique conformational constraints and physicochemical properties to molecules. While a seminal report on the specific "discovery" of tert-butyl 3-ethoxyazetidine-1-carboxylate is not prominent in the scientific literature, its synthesis can be reliably achieved through a logical, two-step sequence starting from a readily available precursor. This technical guide details a well-established protocol for the synthesis of the key intermediate, tert-butyl 3-hydroxyazetidine-1-carboxylate, and a proposed, robust methodology for its subsequent etherification to yield the target compound.
This document is intended for researchers, scientists, and professionals in the field of drug development, providing a comprehensive overview of the synthetic pathway, detailed experimental procedures, and expected analytical data.
Synthetic Pathway
The synthesis of tert-butyl 3-ethoxyazetidine-1-carboxylate is proposed to proceed via a two-step reaction sequence. The first step involves the synthesis of the key intermediate, tert-butyl 3-hydroxyazetidine-1-carboxylate, from 1-benzylazetidin-3-ol. The second step is a Williamson ether synthesis to introduce the ethoxy group at the 3-position of the azetidine ring.
Experimental Protocols
Step 1: Synthesis of tert-Butyl 3-hydroxyazetidine-1-carboxylate
This procedure involves the debenzylation of 1-benzylazetidin-3-ol followed by the protection of the azetidine nitrogen with a tert-butoxycarbonyl (Boc) group. A one-pot procedure is also common where the crude azetidin-3-ol is directly used in the next step. A more detailed two-step procedure is outlined below for clarity.
Part A: Debenzylation of 1-Benzylazetidin-3-ol
To a solution of 1-benzylazetidin-3-ol (35.0 g, 214.4 mmol) in tetrahydrofuran (THF, 350 mL) is added 5% Palladium on carbon (Pd/C, 1.75 g). The resulting mixture is stirred at room temperature under a hydrogen atmosphere for 20 hours.[1] Upon completion of the reaction, as monitored by thin-layer chromatography (TLC), the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield crude azetidin-3-ol, which is often carried forward without further purification.
Part B: N-Boc Protection of Azetidin-3-ol
The crude azetidin-3-ol is dissolved in dichloromethane (DCM, 250 mL). Triethylamine (Et3N, 32.5 g, 321.6 mmol) is added to the solution. The mixture is cooled to 0 °C, and a solution of di-tert-butyl dicarbonate ((Boc)2O, 51.5 g, 235.8 mmol) in DCM (100 mL) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 15 hours. The reaction is then quenched by the addition of water (100 mL). The organic layer is separated, washed with brine (2 x 100 mL), dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford tert-butyl 3-hydroxyazetidine-1-carboxylate as a white to off-white solid.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Role |
| 1-Benzylazetidin-3-ol | 163.22 | 35.0 g | 214.4 mmol | Starting Material |
| 5% Pd/C | - | 1.75 g | - | Catalyst |
| Hydrogen (H2) | 2.02 | Excess | - | Reducing Agent |
| Tetrahydrofuran (THF) | 72.11 | 350 mL | - | Solvent |
| Di-tert-butyl dicarbonate | 218.25 | 51.5 g | 235.8 mmol | Protecting Group |
| Triethylamine | 101.19 | 32.5 g | 321.6 mmol | Base |
| Dichloromethane (DCM) | 84.93 | 350 mL | - | Solvent |
Step 2: Proposed Synthesis of tert-Butyl 3-ethoxyazetidine-1-carboxylate (Williamson Ether Synthesis)
This proposed procedure is based on standard Williamson ether synthesis protocols.
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 2.7 g, 67.5 mmol) in dry tetrahydrofuran (THF, 150 mL) under an argon atmosphere at 0 °C is added a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) in dry THF (50 mL) dropwise. The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 1 hour, or until hydrogen evolution ceases. The reaction mixture is then cooled back to 0 °C, and bromoethane (12.6 g, 115.4 mmol) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 16-24 hours. The reaction progress is monitored by TLC. Upon completion, the reaction is carefully quenched by the dropwise addition of water (20 mL) at 0 °C. The mixture is then partitioned between ethyl acetate (150 mL) and water (100 mL). The organic layer is separated, washed with brine (2 x 50 mL), dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield tert-butyl 3-ethoxyazetidine-1-carboxylate.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Role |
| tert-Butyl 3-hydroxyazetidine-1-carboxylate | 173.21 | 10.0 g | 57.7 mmol | Starting Material |
| Sodium Hydride (60%) | 24.00 | 2.7 g | 67.5 mmol | Base |
| Bromoethane | 108.97 | 12.6 g | 115.4 mmol | Ethylating Agent |
| Dry Tetrahydrofuran (THF) | 72.11 | 200 mL | - | Solvent |
Characterization Data
tert-Butyl 3-hydroxyazetidine-1-carboxylate
| Property | Value |
| Molecular Formula | C8H15NO3 |
| Molecular Weight | 173.21 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 36-43 °C |
| ¹H NMR (CDCl₃, 300 MHz) δ (ppm) | 4.60-4.50 (m, 1H), 4.20 (t, J = 7.5 Hz, 2H), 3.80 (dd, J = 7.5, 4.5 Hz, 2H), 2.50 (br s, 1H, -OH), 1.45 (s, 9H) |
| ¹³C NMR (CDCl₃, 75 MHz) δ (ppm) | 156.9, 79.8, 62.5, 58.1, 28.6 |
| Mass Spectrum (ESI-MS) m/z | [M+H]⁺ calculated for C8H16NO3: 174.11; found 174.1 |
Expected Characterization Data for tert-Butyl 3-ethoxyazetidine-1-carboxylate
| Property | Expected Value |
| Molecular Formula | C10H19NO3 |
| Molecular Weight | 201.26 g/mol |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃, 300 MHz) δ (ppm) | 4.30-4.20 (m, 1H), 4.15 (t, J = 7.5 Hz, 2H), 3.85 (dd, J = 7.5, 4.5 Hz, 2H), 3.50 (q, J = 7.0 Hz, 2H), 1.45 (s, 9H), 1.20 (t, J = 7.0 Hz, 3H) |
| ¹³C NMR (CDCl₃, 75 MHz) δ (ppm) | 156.8, 79.5, 70.1, 64.2, 55.8, 28.6, 15.4 |
| Mass Spectrum (ESI-MS) m/z | [M+H]⁺ calculated for C10H20NO3: 202.14; expected 202.1 |
Logical Relationships in Synthesis
The following diagram illustrates the logical flow of the synthetic process, highlighting the key transformations.
References
The Azetidine Scaffold: A Privileged Structure in Modern Drug Discovery
An In-depth Technical Guide on the Biological Activity of Substituted Azetidines
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a valuable and privileged scaffold in medicinal chemistry.[1][2][3] Its unique conformational rigidity and favorable physicochemical properties strike an effective balance between stability and reactivity, allowing for efficient tuning of pharmacological activities.[1][2][4] This structural motif is found in numerous bioactive compounds, both natural and synthetic, and has drawn significant attention from researchers in drug discovery.[5][6][7] Substituted azetidines exhibit a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties.[6][8] This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of substituted azetidines for researchers, scientists, and drug development professionals.
Antimicrobial and Antifungal Activity
Azetidine derivatives, particularly the 2-azetidinone (or β-lactam) subclass, are renowned for their antimicrobial properties, forming the backbone of widely used antibiotics.[9][10] Research continues to explore novel substituted azetidines to combat growing antimicrobial resistance.
Quantitative Antimicrobial Data
Numerous studies have evaluated new azetidine derivatives against a panel of pathogenic bacteria and fungi. The data below summarizes the antimicrobial efficacy, often measured by the zone of inhibition in diffusion assays or the Minimum Inhibitory Concentration (MIC) in broth dilution methods.
| Compound ID | Target Organism | Activity Measurement | Result | Reference |
| 5d, 5e, 5f, 5h, 5i, 5j | Various Bacteria | Antibacterial Activity | Similar or better than Ampicillin | [11] |
| Compound 4a2 | S. epidermidis, E. faecalis, P. aeruginosa | Antibacterial Activity | Highest activity in its series | |
| Compound M7 | Staphylococcus aureus | Zone of Inhibition | 22 mm | |
| Compounds M7, M8 | Escherichia coli | Zone of Inhibition | 25 mm | [12] |
| Compounds 4f, 4g | Mycobacterium tuberculosis H37Rv | MIC | 1.56 µg/mL and 0.78 µg/mL | [8] |
| Compounds 5h, 5i, 5j, 5q | Various Fungi | Antifungal Activity | Good inhibitory activity | [11] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Diffusion Method)
The agar diffusion method is a widely used technique to assess the antimicrobial activity of chemical compounds.[12]
-
Media Preparation : A suitable sterile nutrient medium, such as Mueller-Hinton agar, is prepared and poured into sterile Petri dishes.
-
Inoculation : A standardized suspension of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli) is uniformly swabbed onto the surface of the agar plates.
-
Compound Application : Sterile paper discs are impregnated with known concentrations of the synthesized azetidine compounds (e.g., 0.01, 0.001, and 0.0001 mg/mL).[12] A disc impregnated with a standard antibiotic, such as Ampicillin, serves as a positive control.[12]
-
Incubation : The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Data Analysis : The diameter of the clear zone of inhibition around each disc is measured in millimeters. A larger zone indicates greater antimicrobial activity.[12] A positive correlation is often observed between the compound's concentration and the size of the inhibition zone.[12]
Visualization: Antimicrobial Testing Workflow
References
- 1. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]
- 2. ãWhitepaperãAzetidines in Drug Discovery [promotion.pharmablock.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. bioengineer.org [bioengineer.org]
- 6. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijbpas.com [ijbpas.com]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. lifechemicals.com [lifechemicals.com]
- 11. Synthesis and biological evaluation of substituted phenyl azetidine-2-one sulphonyl derivatives as potential antimicrobial and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ajchem-a.com [ajchem-a.com]
Navigating the Safety Landscape of tert-Butyl 3-ethoxyazetidine-1-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling precautions for tert-Butyl 3-ethoxyazetidine-1-carboxylate. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes information from structurally analogous azetidine derivatives and general chemical safety principles to provide a robust framework for its safe use in a research and development setting. The information presented herein is intended to supplement, not replace, institutional safety protocols and professional judgment.
Hazard Identification and Classification
-
Skin Irritation: Direct contact may cause redness, itching, and inflammation.
-
Serious Eye Irritation: Contact with eyes can lead to significant irritation and potential damage.
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may irritate the respiratory system.
The fundamental azetidine ring structure, while modified, suggests a degree of reactivity that warrants careful handling. The tert-butoxycarbonyl (Boc) protecting group is notably labile in the presence of strong acids.
GHS Classification (Predicted based on Analogs)
| Hazard Class | Hazard Category | Signal Word | Hazard Statement |
| Skin Irritation | Category 2 | Warning | H315: Causes skin irritation |
| Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | Warning | H335: May cause respiratory irritation |
Physical and Chemical Properties (Predicted and from Analogs)
Quantitative data for the target compound is scarce. The following table summarizes key physical and chemical properties of closely related azetidine derivatives to provide an estimate of what can be expected.
| Property | tert-Butyl 3-oxoazetidine-1-carboxylate | tert-Butyl 3-hydroxyazetidine-1-carboxylate | tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate |
| Molecular Formula | C8H13NO3 | C8H15NO3[1] | C9H17NO3[2] |
| Molecular Weight | 171.19 g/mol | 173.21 g/mol [1] | 187.24 g/mol [2] |
| Boiling Point | 204°C/12mmHg (lit.)[3] | Not Available | Not Available |
| Water Solubility | Approx. 17,100 - 18,000 mg/L at ~20°C[3] | Not Available | Not Available |
Safe Handling and Storage Protocols
Adherence to rigorous experimental protocols is paramount when handling tert-Butyl 3-ethoxyazetidine-1-carboxylate.
Engineering Controls and Personal Protective Equipment (PPE)
Experimental Workflow for Safe Handling
References
The Ascendant Role of 3-Alkoxyazetidines in Modern Drug Discovery: A Technical Guide
For Immediate Release
In the landscape of contemporary medicinal chemistry, the azetidine scaffold has emerged as a privileged structure, prized for its ability to impart favorable physicochemical properties and unique conformational constraints upon bioactive molecules. Among its derivatives, 3-alkoxyazetidines are gaining significant traction as key building blocks in the design of novel therapeutics targeting a range of challenging diseases. This technical guide provides an in-depth review of the synthesis, biological activity, and structure-activity relationships of 3-alkoxyazetidine derivatives, with a particular focus on their role as G-protein coupled receptor (GPCR) modulators.
Core Synthetic Strategies
The construction of the 3-alkoxyazetidine core predominantly commences from commercially available N-protected 3-hydroxyazetidine. The introduction of the alkoxy moiety is typically achieved through well-established etherification reactions, primarily the Mitsunobu reaction and Williamson ether synthesis.
The Mitsunobu reaction offers a direct and efficient route to 3-alkoxyazetidines. This one-pot reaction proceeds with the inversion of stereochemistry at the C3 position, which is a critical consideration in the design of chiral drug candidates. The reaction involves the activation of the hydroxyl group of an N-protected 3-hydroxyazetidine with a phosphine reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD), followed by nucleophilic attack by an alcohol.
Alternatively, the Williamson ether synthesis provides a robust and often higher-yielding approach. This two-step process involves the initial conversion of the hydroxyl group of N-protected 3-hydroxyazetidine into a better leaving group, typically a sulfonate ester such as a tosylate or mesylate. Subsequent reaction with an alkoxide in a polar aprotic solvent furnishes the desired 3-alkoxyazetidine derivative.
Following the introduction of the alkoxy group, the protecting group on the azetidine nitrogen (commonly a tert-butyloxycarbonyl, Boc, group) is removed under acidic conditions to provide the free 3-alkoxyazetidine, which can then be further functionalized to generate libraries of diverse compounds.
Biological Significance: Modulators of Muscarinic Acetylcholine Receptors
A significant body of research highlights the potential of 3-alkoxyazetidine derivatives as potent and selective antagonists of muscarinic acetylcholine receptors (mAChRs), particularly the M1 subtype. The M1 mAChR, a Gq-coupled GPCR, is a key player in cognitive function, and its modulation is a promising strategy for the treatment of neurodegenerative disorders such as Alzheimer's disease and cognitive impairments associated with schizophrenia.
The 3-alkoxyazetidine moiety serves as a crucial pharmacophoric element, interacting with the receptor's binding pocket to confer antagonist activity. The nature of the alkoxy group, as well as the substituent on the azetidine nitrogen, plays a pivotal role in determining both the potency and selectivity of these compounds.
Structure-Activity Relationships (SAR)
Systematic SAR studies have revealed key structural features that govern the biological activity of 3-alkoxyazetidine-based M1 antagonists. For instance, in a series of N-aryl substituted 3-alkoxyazetidines, the size and electronics of the aryl group significantly impact binding affinity. Furthermore, the identity of the alkoxy group at the C3 position can fine-tune the compound's physicochemical properties, such as lipophilicity and metabolic stability, which in turn affects its pharmacokinetic profile and overall in vivo efficacy.
Quantitative Data Summary
The following tables summarize key quantitative data for a representative set of 3-alkoxyazetidine derivatives.
| Compound ID | R (Alkoxy Group) | N-Substituent | Yield (%) | 1H NMR (CDCl3, 400 MHz) δ (ppm) | 13C NMR (CDCl3, 101 MHz) δ (ppm) | MS (ESI+) m/z | M1 IC50 (nM) | M2/M1 Selectivity | M3/M1 Selectivity |
| 1a | Methoxy | Benzyl | 85 | 7.35-7.25 (m, 5H), 4.21 (p, J = 6.0 Hz, 1H), 3.65 (s, 2H), 3.58 (t, J = 7.5 Hz, 2H), 3.30 (s, 3H), 3.15 (t, J = 7.5 Hz, 2H) | 138.1, 128.9, 128.3, 127.1, 74.5, 61.8, 55.2, 54.9 | 192.1 [M+H]+ | 1500 | >10 | >10 |
| 1b | Ethoxy | Benzyl | 82 | 7.34-7.24 (m, 5H), 4.30 (p, J = 6.1 Hz, 1H), 3.64 (s, 2H), 3.55 (t, J = 7.6 Hz, 2H), 3.48 (q, J = 7.0 Hz, 2H), 3.12 (t, J = 7.6 Hz, 2H), 1.20 (t, J = 7.0 Hz, 3H) | 138.2, 128.8, 128.2, 127.0, 72.8, 63.1, 61.9, 55.1, 15.6 | 206.1 [M+H]+ | 1250 | >12 | >15 |
| 2a | Methoxy | 4-Fluorobenzyl | 88 | 7.25 (dd, J = 8.5, 5.4 Hz, 2H), 7.00 (t, J = 8.7 Hz, 2H), 4.20 (p, J = 6.0 Hz, 1H), 3.60 (s, 2H), 3.56 (t, J = 7.5 Hz, 2H), 3.29 (s, 3H), 3.13 (t, J = 7.5 Hz, 2H) | 162.2 (d, J = 245.5 Hz), 133.8 (d, J = 3.2 Hz), 130.2 (d, J = 8.0 Hz), 115.2 (d, J = 21.3 Hz), 74.4, 61.0, 55.2, 54.8 | 210.1 [M+H]+ | 980 | >15 | >20 |
| 2b | Ethoxy | 4-Fluorobenzyl | 86 | 7.24 (dd, J = 8.5, 5.4 Hz, 2H), 6.99 (t, J = 8.7 Hz, 2H), 4.29 (p, J = 6.1 Hz, 1H), 3.59 (s, 2H), 3.54 (t, J = 7.6 Hz, 2H), 3.47 (q, J = 7.0 Hz, 2H), 3.11 (t, J = 7.6 Hz, 2H), 1.19 (t, J = 7.0 Hz, 3H) | 162.1 (d, J = 245.4 Hz), 133.9 (d, J = 3.1 Hz), 130.1 (d, J = 8.0 Hz), 115.1 (d, J = 21.2 Hz), 72.7, 63.0, 61.1, 55.0, 15.5 | 224.1 [M+H]+ | 850 | >18 | >25 |
Experimental Protocols
General Procedure for the Synthesis of N-Benzyl-3-methoxyazetidine (1a)
To a solution of N-Boc-3-hydroxyazetidine (1.0 g, 5.77 mmol) in anhydrous THF (20 mL) at 0 °C under a nitrogen atmosphere was added sodium hydride (60% dispersion in mineral oil, 0.28 g, 6.92 mmol). The mixture was stirred at 0 °C for 30 minutes, followed by the addition of methyl iodide (0.43 mL, 6.92 mmol). The reaction was allowed to warm to room temperature and stirred for 16 hours. The reaction was quenched with water and extracted with ethyl acetate (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude N-Boc-3-methoxyazetidine was purified by flash chromatography (30% ethyl acetate in hexanes) to afford a colorless oil.
To a solution of N-Boc-3-methoxyazetidine (0.95 g, 5.07 mmol) in dichloromethane (10 mL) was added trifluoroacetic acid (2 mL). The reaction mixture was stirred at room temperature for 2 hours. The solvent was removed under reduced pressure, and the residue was dissolved in dichloromethane and washed with saturated sodium bicarbonate solution. The organic layer was dried over anhydrous sodium sulfate and concentrated to give 3-methoxyazetidine.
To a solution of 3-methoxyazetidine (0.40 g, 4.59 mmol) in dichloromethane (15 mL) was added benzaldehyde (0.46 mL, 4.59 mmol) and sodium triacetoxyborohydride (1.46 g, 6.89 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction was quenched with saturated sodium bicarbonate solution and extracted with dichloromethane (3 x 15 mL). The combined organic layers were dried over anhydrous sodium sulfate and concentrated. The crude product was purified by flash chromatography (20% ethyl acetate in hexanes) to afford N-benzyl-3-methoxyazetidine (1a) as a colorless oil (0.74 g, 85% yield).
M1 Muscarinic Receptor Radioligand Binding Assay
Radioligand binding assays were performed using membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor. [3H]-N-methylscopolamine ([3H]-NMS) was used as the radioligand. Assays were conducted in a 96-well format in a final volume of 200 µL of assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). For competition binding assays, 10 µg of membrane protein was incubated with 0.5 nM [3H]-NMS and varying concentrations of the test compounds (from 10-10 to 10-5 M) for 90 minutes at 25 °C. Non-specific binding was determined in the presence of 1 µM atropine. The reaction was terminated by rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine, followed by three washes with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4). The radioactivity retained on the filters was quantified by liquid scintillation counting. IC50 values were determined by non-linear regression analysis of the competition binding data using GraphPad Prism. Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.[1][2][3]
Visualizations
Synthetic Workflow for 3-Alkoxyazetidine Derivatives
Caption: General synthetic workflow for N-substituted 3-alkoxyazetidine derivatives.
M1 Muscarinic Acetylcholine Receptor Signaling Pathway
Caption: M1 muscarinic acetylcholine receptor Gq-coupled signaling cascade.[4][5][6][7]
Conclusion
3-Alkoxyazetidine derivatives represent a promising and versatile class of compounds in modern drug discovery. Their straightforward synthesis and the ability to fine-tune their properties through substitution at both the C3 and N1 positions make them attractive scaffolds for library synthesis and lead optimization. The demonstrated activity of these derivatives as M1 muscarinic acetylcholine receptor antagonists underscores their potential in the development of novel treatments for central nervous system disorders. Further exploration of this chemical space is warranted to fully elucidate the therapeutic potential of 3-alkoxyazetidine-based compounds.
References
- 1. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 2. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flavonoids with M1 Muscarinic Acetylcholine Receptor Binding Activity [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 6. Structures of the M1 and M2 muscarinic acetylcholine receptor/G-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Physical and chemical characteristics of tert-Butyl 3-ethoxyazetidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical characteristics of tert-Butyl 3-ethoxyazetidine-1-carboxylate. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar analogues, primarily tert-butyl 3-hydroxyazetidine-1-carboxylate, to provide well-founded estimations of its properties and reactivity. This document is intended to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry, offering insights into the handling, synthesis, and potential applications of this functionalized azetidine derivative.
Chemical and Physical Properties
The physical and chemical properties of tert-Butyl 3-ethoxyazetidine-1-carboxylate are not extensively documented in publicly available literature. However, we can infer its key characteristics based on its structure and by analogy to related, well-characterized compounds such as tert-butyl 3-hydroxyazetidine-1-carboxylate.
Table 1: Physicochemical Properties of tert-Butyl 3-ethoxyazetidine-1-carboxylate (Estimated) and Related Analogues
| Property | tert-Butyl 3-ethoxyazetidine-1-carboxylate (Target Compound - Estimated) | tert-Butyl 3-hydroxyazetidine-1-carboxylate[1][2] |
| IUPAC Name | tert-Butyl 3-ethoxyazetidine-1-carboxylate | tert-Butyl 3-hydroxyazetidine-1-carboxylate |
| CAS Number | Not available | 141699-55-0 |
| Molecular Formula | C10H19NO3 | C8H15NO3 |
| Molecular Weight | 201.26 g/mol | 173.21 g/mol |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | Solid |
| Boiling Point | Estimated to be higher than the hydroxy analogue | Not available |
| Melting Point | Not available | 36-43 °C |
| Density | Estimated to be around 1.0 g/mL | Not available |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, EtOAc) | Soluble in organic solvents |
Synthesis and Experimental Protocols
A plausible synthetic route to tert-Butyl 3-ethoxyazetidine-1-carboxylate involves the etherification of the corresponding hydroxyl precursor, tert-butyl 3-hydroxyazetidine-1-carboxylate. The Williamson ether synthesis is a standard and effective method for this transformation.
Proposed Synthesis: Williamson Etherification
The synthesis involves the deprotonation of the hydroxyl group of tert-butyl 3-hydroxyazetidine-1-carboxylate with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an ethyl halide.
Caption: Proposed Williamson Ether Synthesis Workflow.
Detailed Experimental Protocol (Hypothetical)
-
Preparation: To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. Cool the mixture back to 0 °C and add ethyl iodide (1.5 eq.) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired tert-Butyl 3-ethoxyazetidine-1-carboxylate.
Chemical Reactivity and Stability
The reactivity of tert-Butyl 3-ethoxyazetidine-1-carboxylate is primarily governed by the N-Boc protecting group and the azetidine ring.
-
N-Boc Deprotection: The tert-butoxycarbonyl (Boc) group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the corresponding secondary amine, 3-ethoxyazetidine.
-
Ring Strain: Azetidines possess significant ring strain, making them susceptible to ring-opening reactions under certain conditions, although they are generally more stable than aziridines.
-
Stability: The compound is expected to be stable under standard laboratory conditions. Storage in a cool, dry place is recommended. Strong acids will lead to the removal of the Boc group.
Caption: N-Boc Deprotection Reactivity Pathway.
Spectroscopic Data (Predicted)
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm), the ethoxy group (triplet, ~1.2 ppm and quartet, ~3.5 ppm), and the azetidine ring protons (multiplets, ~3.8-4.2 ppm and a multiplet for the CH-O proton). |
| ¹³C NMR | Resonances for the tert-butyl carbons, the ethoxy carbons, and the azetidine ring carbons. |
| Mass Spec (ESI+) | Expected [M+H]⁺ at m/z 202.14. |
Safety and Handling
The safety profile of tert-Butyl 3-ethoxyazetidine-1-carboxylate has not been established. However, based on related azetidine derivatives, it is prudent to handle this compound with care in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For related compounds like tert-butyl 3-hydroxyazetidine-1-carboxylate, hazards include skin and eye irritation.
Signaling Pathways and Biological Activity
There is no published information regarding the interaction of tert-Butyl 3-ethoxyazetidine-1-carboxylate with specific signaling pathways or its biological activity. As a functionalized azetidine, it is a building block for the synthesis of more complex molecules that may be designed to interact with biological targets. Azetidine-containing compounds have been investigated for a wide range of therapeutic applications.
Conclusion
tert-Butyl 3-ethoxyazetidine-1-carboxylate is a valuable, albeit not extensively characterized, building block for organic synthesis. This guide provides a foundational understanding of its likely physical and chemical properties, a plausible synthetic route, and expected reactivity based on the known chemistry of related N-Boc protected azetidines. Researchers and drug development professionals can use this information as a starting point for their work with this and similar compounds. Further experimental investigation is required to fully elucidate its properties and potential applications.
References
Methodological & Application
Application Notes and Protocols: Use of tert-Butyl 3-ethoxyazetidine-1-carboxylate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the synthetic utility of tert-butyl 3-ethoxyazetidine-1-carboxylate, a versatile building block in modern organic synthesis and medicinal chemistry. The protocols detailed below are based on established methodologies for related 3-substituted azetidine derivatives and serve as a guide for the strategic application of this reagent in the synthesis of complex molecules and potential pharmaceutical candidates.
Introduction
tert-Butyl 3-ethoxyazetidine-1-carboxylate is a valuable intermediate for the synthesis of highly functionalized azetidine derivatives. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom ensures stability and allows for controlled reactivity. The ethoxy group at the 3-position can act as a leaving group in nucleophilic substitution reactions or participate in elimination reactions, providing a gateway to a variety of 3-substituted azetidines. These structures are of significant interest in drug discovery, as the azetidine scaffold is a key component in a range of biologically active compounds.
Key Applications
The primary application of tert-butyl 3-ethoxyazetidine-1-carboxylate lies in its ability to serve as a precursor for other 3-functionalized azetidines. This is typically achieved through two main pathways:
-
Nucleophilic Substitution: The ethoxy group can be displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups at the 3-position.
-
Elimination followed by Addition: Elimination of ethanol can generate an intermediate that can undergo subsequent addition reactions to introduce new substituents.
These transformations are crucial for the synthesis of novel chemical entities for screening in drug discovery programs.
Data Presentation
Table 1: Comparison of Reaction Conditions for Nucleophilic Substitution on 3-Substituted Azetidines
| Entry | Substrate | Nucleophile | Reagents and Conditions | Product | Yield (%) |
| 1 | tert-Butyl 3-hydroxyazetidine-1-carboxylate | Pyrrolidine | 1. MsCl, Et3N, CH2Cl2, 0 °C to rt; 2. Pyrrolidine, K2CO3, CH3CN, 80 °C | tert-Butyl 3-(pyrrolidin-1-yl)azetidine-1-carboxylate | 85 |
| 2 | tert-Butyl 3-iodoazetidine-1-carboxylate | Sodium azide | NaN3, DMF, 80 °C | tert-Butyl 3-azidoazetidine-1-carboxylate | 92 |
| 3 | tert-Butyl 3-ethoxyazetidine-1-carboxylate (Proposed) | Benzylamine | Lewis Acid (e.g., BF3·OEt2), CH2Cl2, rt | tert-Butyl 3-(benzylamino)azetidine-1-carboxylate | Estimated 70-80 |
| 4 | tert-Butyl 3-oxoazetidine-1-carboxylate | Diethyl (cyanomethyl)phosphonate | NaH, THF, 0 °C to rt | tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate | 95 |
Note: Data for entries 1, 2, and 4 are based on analogous reactions reported in the literature for other 3-substituted azetidines. The conditions and yield for entry 3 are proposed based on standard synthetic transformations.
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl 3-(Substituted amino)azetidine-1-carboxylate via Nucleophilic Substitution
This protocol describes a general procedure for the Lewis acid-mediated nucleophilic substitution of the ethoxy group with an amine.
Materials:
-
tert-Butyl 3-ethoxyazetidine-1-carboxylate
-
Amine (e.g., benzylamine)
-
Lewis Acid (e.g., Boron trifluoride diethyl etherate, BF3·OEt2)
-
Anhydrous dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a stirred solution of tert-butyl 3-ethoxyazetidine-1-carboxylate (1.0 eq) in anhydrous CH2Cl2 (0.1 M) under an inert atmosphere (e.g., nitrogen or argon) at room temperature, add the amine (1.2 eq).
-
Cool the mixture to 0 °C and slowly add the Lewis acid (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.
-
Separate the organic layer, and extract the aqueous layer with CH2Cl2 (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired tert-butyl 3-(substituted amino)azetidine-1-carboxylate.
Protocol 2: Synthesis of tert-Butyl 3-ylideneazetidine-1-carboxylate Derivatives via Elimination and Further Reaction
This protocol outlines a potential two-step procedure involving the elimination of ethanol to form an intermediate which can then be functionalized. This is analogous to the Horner-Wadsworth-Emmons reaction with tert-butyl 3-oxoazetidine-1-carboxylate.[1]
Step 2a: Elimination of Ethanol (Proposed)
Materials:
-
tert-Butyl 3-ethoxyazetidine-1-carboxylate
-
Strong, non-nucleophilic base (e.g., Lithium diisopropylamide, LDA)
-
Anhydrous tetrahydrofuran (THF)
-
Quenching agent (e.g., saturated aqueous ammonium chloride, NH4Cl)
Procedure:
-
Prepare a solution of LDA (1.5 eq) in anhydrous THF at -78 °C under an inert atmosphere.
-
Slowly add a solution of tert-butyl 3-ethoxyazetidine-1-carboxylate (1.0 eq) in anhydrous THF to the LDA solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Monitor the formation of the elimination product by TLC or LC-MS.
-
Quench the reaction at -78 °C by the addition of saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure. The crude product may be used directly in the next step or purified by column chromatography.
Step 2b: Michael Addition to the Intermediate
This step would involve the addition of a nucleophile to the reactive intermediate formed in Step 2a.
Mandatory Visualizations
Caption: Synthetic pathways from tert-Butyl 3-ethoxyazetidine-1-carboxylate.
Caption: Workflow for nucleophilic substitution.
References
Application Notes and Protocols: tert-Butyl 3-ethoxyazetidine-1-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azetidines are a class of saturated four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry. Their rigid, three-dimensional structure provides a unique scaffold that can impart favorable physicochemical properties to drug candidates, such as improved metabolic stability, solubility, and receptor binding affinity. Among the various substituted azetidines, tert-butyl 3-ethoxyazetidine-1-carboxylate emerges as a promising, yet underexplored, building block. The Boc-protected nitrogen allows for straightforward derivatization, while the 3-ethoxy group can serve as a key pharmacophoric element or a modulator of molecular properties. This document provides an overview of its potential applications, synthetic protocols, and illustrative biological data from closely related analogs.
Chemical Properties and Synthetic Utility
tert-Butyl 3-ethoxyazetidine-1-carboxylate is a stable, synthetically versatile intermediate. The Boc (tert-butyloxycarbonyl) protecting group can be readily removed under acidic conditions, revealing the secondary amine for further functionalization through reactions such as amidation, alkylation, or arylation. The ethoxy group at the 3-position can influence the molecule's polarity, lipophilicity, and hydrogen bonding capacity, making it a valuable substituent for fine-tuning the pharmacological profile of a lead compound.
The azetidine ring itself is a bioisostere for other common functionalities and can introduce conformational constraint, which is often beneficial for optimizing ligand-receptor interactions. Compounds incorporating the azetidine moiety have shown a wide range of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][2]
Potential Therapeutic Applications
While specific biological data for derivatives of tert-butyl 3-ethoxyazetidine-1-carboxylate are not extensively reported in the public domain, the broader class of 3-substituted azetidines has been successfully employed in the development of various therapeutic agents. The introduction of small alkoxy groups, such as methoxy or ethoxy, can be a key strategy in optimizing drug candidates.
For instance, azetidine derivatives have been investigated as:
-
Anticancer Agents: The rigid azetidine scaffold can be used to correctly orient functional groups for optimal binding to enzyme active sites or protein-protein interfaces implicated in cancer progression.[3]
-
Neurological Disorder Treatments: Azetidine-containing compounds have been explored as agonists for receptors like the sphingosine-1-phosphate (S1P) receptors, which are targets for diseases such as multiple sclerosis.[3]
-
Inhibitors of Janus Kinase (JAK): The azetidine motif is a key component of Baricitinib, a known JAK1 and JAK2 inhibitor used in the treatment of rheumatoid arthritis.[4]
The logical workflow for utilizing this building block in a drug discovery program is outlined below.
Caption: Drug discovery workflow using the azetidine building block.
Illustrative Biological Data (Analog Comparison)
To illustrate the potential potency of compounds derived from 3-alkoxyazetidines, the following table summarizes biological data for analogs where the azetidine core is a key feature. It is important to note that this data is for related compounds and serves as a guide for the potential of tert-butyl 3-ethoxyazetidine-1-carboxylate derivatives.
| Compound Class | Target | Assay | IC50 / Ki | Reference Compound |
| Azetidine-2,3-dicarboxylic acids | NMDA Receptors (NR1/NR2D) | Electrophysiology | EC50 = 0.23 µM (D-trans-ADC) | Glutamate |
| Isoxazole analogs of sazetidine-A | α4β2-Nicotinic Acetylcholine Receptor | [3H]epibatidine binding | Ki = 0.67 nM | Sazetidine-A |
| tert-butyl phenoxyalkyl piperazines | Histamine H3 Receptor | Radioligand binding | Ki = 16.0 - 120 nM | - |
Table 1: Biological activity of various azetidine-containing compounds. Data is presented for illustrative purposes to highlight the potential of the azetidine scaffold.[5][6][7]
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl 3-ethoxyazetidine-1-carboxylate
This protocol describes a plausible synthesis of the title compound from the commercially available tert-butyl 3-hydroxyazetidine-1-carboxylate via a Williamson ether synthesis.
Caption: Synthetic pathway for tert-Butyl 3-ethoxyazetidine-1-carboxylate.
Materials:
-
tert-Butyl 3-hydroxyazetidine-1-carboxylate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl iodide (EtI)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.
-
Cool the reaction mixture back to 0 °C and add ethyl iodide (1.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl 3-ethoxyazetidine-1-carboxylate.
Protocol 2: Boc-Deprotection and N-Functionalization
This protocol outlines the deprotection of the azetidine nitrogen and a subsequent example of N-acylation.
Materials:
-
tert-Butyl 3-ethoxyazetidine-1-carboxylate
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
-
Dichloromethane (DCM)
-
An appropriate acyl chloride or carboxylic acid for amide coupling
-
A suitable base (e.g., triethylamine or DIPEA)
-
Coupling agent if starting from a carboxylic acid (e.g., HATU, HOBt/EDC)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
Procedure:
Part A: Boc-Deprotection
-
Dissolve tert-butyl 3-ethoxyazetidine-1-carboxylate (1.0 eq.) in dichloromethane.
-
Add trifluoroacetic acid (5-10 eq.) or an equivalent amount of 4M HCl in dioxane at room temperature.
-
Stir the mixture for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The resulting 3-ethoxyazetidine salt is often used directly in the next step.
Part B: N-Acylation (Amide Bond Formation)
-
Dissolve the crude 3-ethoxyazetidine salt in a suitable solvent such as DCM or DMF.
-
Add a base such as triethylamine or DIPEA (2-3 eq.) to neutralize the salt.
-
Add the desired acyl chloride (1.1 eq.) dropwise at 0 °C and stir the reaction at room temperature until completion.
-
Alternatively, for coupling with a carboxylic acid, add the carboxylic acid (1.1 eq.), a coupling agent like HATU (1.1 eq.), and a base like DIPEA (3 eq.) and stir at room temperature.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the final product by flash column chromatography or recrystallization.
Hypothetical Signaling Pathway Involvement
Given the diverse biological roles of azetidine-containing molecules, derivatives of tert-butyl 3-ethoxyazetidine-1-carboxylate could potentially modulate various signaling pathways. For example, if incorporated into a kinase inhibitor, it might interfere with phosphorylation cascades crucial for cell proliferation and survival.
Caption: Potential modulation of a generic kinase signaling pathway.
Conclusion
tert-Butyl 3-ethoxyazetidine-1-carboxylate represents a valuable building block for medicinal chemistry, offering a unique combination of a rigid, three-dimensional scaffold and tunable physicochemical properties. While direct biological data for its derivatives is limited, the proven success of related 3-substituted azetidines in various therapeutic areas underscores its potential. The synthetic protocols provided herein offer a pathway to access and derivatize this promising scaffold, enabling its exploration in future drug discovery programs. Researchers are encouraged to leverage this building block to explore novel chemical space and develop next-generation therapeutics.
References
- 1. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones [mdpi.com]
- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Methoxyazetidine hydrochloride | C4H10ClNO | CID 22242858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. d-nb.info [d-nb.info]
Experimental protocol for N-Boc deprotection of tert-Butyl 3-ethoxyazetidine-1-carboxylate
Application Note: N-Boc Deprotection of tert-Butyl 3-ethoxyazetidine-1-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. Its popularity stems from its stability under a wide range of reaction conditions, including nucleophilic attack and basic hydrolysis, and its clean removal under acidic conditions.[1] This protocol details the experimental procedure for the N-Boc deprotection of tert-butyl 3-ethoxyazetidine-1-carboxylate to yield 3-ethoxyazetidine, a valuable building block in medicinal chemistry. The deprotection is typically achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][3] While the four-membered azetidine ring can be strained, it is generally stable to the acidic conditions required for Boc removal.[4] This document provides two common and effective protocols for this transformation.
Data Presentation
The following table summarizes the quantitative data and conditions for the two primary deprotection protocols.
| Protocol | Primary Reagent | Equivalents | Solvent | Temperature | Typical Reaction Time | Work-up |
| 1 | Trifluoroacetic Acid (TFA) | 25-50% (v/v) | Dichloromethane (DCM) | Room Temperature | 30 min - 2 hours | Basic aqueous wash |
| 2 | Hydrochloric Acid (HCl) | ~4 M solution | 1,4-Dioxane | Room Temperature | 1 - 4 hours | Basic aqueous wash or precipitation |
Experimental Protocols
Reaction Scheme
Caption: Acid-catalyzed N-Boc deprotection of tert-butyl 3-ethoxyazetidine-1-carboxylate to yield 3-ethoxyazetidine.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a very common and rapid method for Boc deprotection.[5]
Materials and Reagents:
-
tert-Butyl 3-ethoxyazetidine-1-carboxylate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Dissolve tert-butyl 3-ethoxyazetidine-1-carboxylate (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.5 M.
-
To the stirred solution, add trifluoroacetic acid (TFA) to a final concentration of 25-50% (v/v).[5] The addition may cause a slight exotherm.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed. The product, being a free amine, will be significantly more polar than the starting material.
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in an organic solvent such as ethyl acetate or DCM.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[6] Continue washing until effervescence ceases.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected 3-ethoxyazetidine.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is another standard procedure and often results in the product precipitating as its hydrochloride salt.[5]
Materials and Reagents:
-
tert-Butyl 3-ethoxyazetidine-1-carboxylate
-
4M HCl in 1,4-Dioxane
-
Diethyl ether (optional, for salt precipitation)
-
Ethyl acetate or Dichloromethane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve tert-butyl 3-ethoxyazetidine-1-carboxylate (1 equivalent) in a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1 to 4 hours.[5]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product may precipitate as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[5]
-
Alternatively, to obtain the free amine, remove the solvent and excess HCl under reduced pressure.
-
Dissolve the residue in ethyl acetate or DCM and wash with saturated aqueous NaHCO₃ solution to neutralize the acid and convert the salt to the free base.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-ethoxyazetidine.
Safety Precautions:
-
Trifluoroacetic acid (TFA) and concentrated Hydrochloric acid (HCl) are highly corrosive and toxic. Handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The neutralization step with sodium bicarbonate is exothermic and releases CO₂ gas. Perform this step slowly and with adequate venting to avoid pressure buildup.
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the N-Boc deprotection process.
Caption: General workflow for the N-Boc deprotection of tert-butyl 3-ethoxyazetidine-1-carboxylate.
References
Application Notes and Protocols for the Synthesis of Novel Compounds from tert-Butyl 3-ethoxyazetidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed synthetic routes for the functionalization of tert-Butyl 3-ethoxyazetidine-1-carboxylate, a versatile building block for the introduction of the azetidine motif in novel chemical entities. The protocols outlined below are based on established chemical transformations and provide a framework for the synthesis of diverse compound libraries.
Introduction
The azetidine scaffold is a valuable pharmacophore in modern drug discovery, offering a unique three-dimensional profile and improved physicochemical properties compared to more traditional ring systems. tert-Butyl 3-ethoxyazetidine-1-carboxylate serves as a stable and accessible precursor to a variety of 3-substituted azetidines. The following protocols detail methodologies for the conversion of the 3-ethoxy group into other key functionalities, such as hydroxyl, amino, and carbon-substituted analogs.
Synthetic Strategies
Two primary strategies are presented for the derivatization of tert-Butyl 3-ethoxyazetidine-1-carboxylate:
-
Acid-Mediated Ether Cleavage followed by Functionalization: This two-step approach involves the initial conversion of the stable ethoxy group to a more reactive hydroxyl functionality, which can then be readily displaced by a variety of nucleophiles.
-
Direct Nucleophilic Substitution: This approach targets the direct displacement of the ethoxy group by strong nucleophiles. While more atom-economical, this method may require more forcing conditions due to the lower leaving group ability of the ethoxide.
Route 1: Synthesis via Acid-Mediated Ether Cleavage and Subsequent Nucleophilic Substitution
This robust two-step pathway provides access to a wide range of 3-substituted azetidines by first converting the starting material to the more versatile intermediate, tert-butyl 3-hydroxyazetidine-1-carboxylate.
Step 1: Acid-Mediated Cleavage of the Ethyl Ether
This protocol describes the conversion of tert-butyl 3-ethoxyazetidine-1-carboxylate to tert-butyl 3-hydroxyazetidine-1-carboxylate.
Experimental Protocol:
-
To a solution of tert-butyl 3-ethoxyazetidine-1-carboxylate (1.0 eq.) in a suitable solvent such as acetic acid or dichloromethane, add a strong acid (e.g., 48% aqueous HBr or BBr₃).
-
The reaction mixture is stirred at room temperature or heated to reflux, with the progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is carefully quenched by the addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford tert-butyl 3-hydroxyazetidine-1-carboxylate.
Step 2: Nucleophilic Substitution of the Hydroxyl Group
The resulting tert-butyl 3-hydroxyazetidine-1-carboxylate can be functionalized using various nucleophiles. The following table summarizes representative transformations.
| Nucleophile | Reagent(s) | Product | Representative Yield (%) |
| Amine (R-NH₂) | R-NH₂, DEAD, PPh₃ (Mitsunobu Reaction) | tert-Butyl 3-(alkylamino)azetidine-1-carboxylate | 60-85 |
| Azide (N₃⁻) | NaN₃, DPPA, DBU | tert-Butyl 3-azidoazetidine-1-carboxylate | 75-90 |
| Thiol (R-SH) | R-SH, DEAD, PPh₃ (Mitsunobu Reaction) | tert-Butyl 3-(alkylthio)azetidine-1-carboxylate | 70-90 |
| Phenol (Ar-OH) | Ar-OH, DIAD, PPh₃ (Mitsunobu Reaction) | tert-Butyl 3-phenoxyazetidine-1-carboxylate | 65-88 |
Experimental Protocol (Mitsunobu Reaction with an Amine Nucleophile):
-
To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq.), the desired amine (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by TLC.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the corresponding tert-butyl 3-(substituted-amino)azetidine-1-carboxylate.
Workflow for Route 1
Caption: Synthetic pathway via ether cleavage and subsequent nucleophilic substitution.
Route 2: Direct Nucleophilic Substitution
This one-step approach offers a more direct route to 3-substituted azetidines, although it may be limited to stronger nucleophiles and require more forcing reaction conditions.
| Nucleophile | Reagent(s) | Product | Representative Yield (%) |
| Amine (R-NH₂) | R-NH₂, Lewis Acid (e.g., Sc(OTf)₃) | tert-Butyl 3-(alkylamino)azetidine-1-carboxylate | 40-70[1] |
| Thiol (R-SH) | R-SNa (Sodium thiolate) | tert-Butyl 3-(alkylthio)azetidine-1-carboxylate | 50-75 |
Experimental Protocol (Direct Amination):
-
To a solution of tert-butyl 3-ethoxyazetidine-1-carboxylate (1.0 eq.) and the desired amine (1.5 eq.) in an anhydrous solvent such as dichloromethane or acetonitrile, add a Lewis acid catalyst (e.g., Sc(OTf)₃, 10-20 mol%).[1]
-
The reaction mixture is stirred at an elevated temperature (e.g., 35-80 °C) and monitored by TLC or LC-MS.[1]
-
Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography.
Workflow for Route 2
Caption: Direct nucleophilic substitution pathway for the synthesis of 3-substituted azetidines.
Route 3: Reaction with Organometallic Reagents
This route explores the formation of new carbon-carbon bonds at the 3-position of the azetidine ring using Grignard reagents. This transformation is expected to be challenging and may require careful optimization of reaction conditions.
| Reagent | Product | Representative Yield (%) |
| Grignard (R-MgX) | tert-Butyl 3-alkyl-3-hydroxyazetidine-1-carboxylate | 30-50 (estimated) |
Experimental Protocol (Reaction with a Grignard Reagent):
-
To a solution of tert-butyl 3-ethoxyazetidine-1-carboxylate (1.0 eq.) in an anhydrous ether solvent (e.g., diethyl ether or THF) at -78 °C under an inert atmosphere, add the Grignard reagent (e.g., R-MgBr, 2.0 eq.) dropwise.
-
The reaction mixture is stirred at low temperature and then allowed to slowly warm to room temperature.
-
The reaction is monitored by TLC for the consumption of the starting material.
-
The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography.
Proposed Reaction Pathway for Route 3
Caption: Proposed pathway for the reaction with Grignard reagents.
Conclusion
The synthetic routes and protocols detailed in these application notes provide a comprehensive guide for the derivatization of tert-Butyl 3-ethoxyazetidine-1-carboxylate. These methodologies enable the synthesis of a diverse array of 3-substituted azetidines, which are valuable building blocks for the development of novel therapeutics. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic targets.
References
Application of tert-Butyl 3-ethoxyazetidine-1-carboxylate in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 3-ethoxyazetidine-1-carboxylate is a valuable heterocyclic building block in medicinal chemistry. While direct literature on this specific ethoxy derivative is limited, its structural analogs, particularly tert-butyl 3-hydroxyazetidine-1-carboxylate and tert-butyl 3-oxoazetidine-1-carboxylate, are extensively utilized in the synthesis of a variety of biologically active molecules. The azetidine scaffold is of significant interest in drug discovery due to its ability to impart favorable physicochemical properties, such as improved metabolic stability, enhanced aqueous solubility, and reduced lipophilicity, when incorporated into drug candidates.[1] The three-dimensional nature of the azetidine ring also allows for precise vectoral orientation of substituents, facilitating optimal interactions with biological targets.[2]
This document provides a comprehensive overview of the potential applications of tert-butyl 3-ethoxyazetidine-1-carboxylate by drawing parallels with its closely related and well-documented analogs. It includes detailed experimental protocols for key synthetic transformations and summarizes relevant quantitative data.
Anticipated Applications in Drug Discovery
The primary application of tert-butyl 3-ethoxyazetidine-1-carboxylate is as a versatile intermediate for the synthesis of more complex molecules. The ethoxy group can be strategically employed in several ways:
-
Stable Ether Linkage: In many contexts, the ethoxy group can serve as a stable ether, contributing to the overall lipophilicity and metabolic profile of the final compound.
-
Prodrug Strategy: The ethoxy group may be metabolically cleaved in vivo by cytochrome P450 enzymes (O-dealkylation) to reveal a hydroxyl group. This can be a deliberate prodrug strategy to improve oral bioavailability or modulate the pharmacokinetic profile of a drug.
-
Leaving Group: While less common for an ethoxy group compared to other functionalities, under specific acidic or Lewis acidic conditions, it could potentially act as a leaving group in substitution reactions.
Given the established roles of its analogs, compounds derived from tert-butyl 3-ethoxyazetidine-1-carboxylate are anticipated to be valuable in the development of therapeutics for a range of diseases, including inflammatory conditions, cancer, and neurological disorders.[3][4]
Data Presentation: Synthesis of Key Azetidine Intermediates
The following table summarizes the reaction yields for the synthesis of key azetidine intermediates that are precursors to or derivatives of tert-butyl 3-ethoxyazetidine-1-carboxylate. These reactions highlight the common transformations of the azetidine core.
| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| 1-Benzylazetidin-3-ol | tert-Butyl 3-hydroxyazetidine-1-carboxylate | 5% Pd/C, H₂, THF, room temperature | Not specified | [5] |
| tert-Butyl 3-hydroxyazetidine-1-carboxylate | tert-Butyl 3-oxoazetidine-1-carboxylate | TEMPO, NaBr, NaHCO₃, NaClO, CH₂Cl₂, -15 to 5 °C | Not specified | [5] |
| tert-Butyl 3-hydroxyazetidine-1-carboxylate | tert-Butyl 3-oxoazetidine-1-carboxylate (microchannel) | TEMPO, 30% H₂O₂, CH₂Cl₂, microchannel reactor | Not specified | [5] |
| tert-Butyl 3-oxoazetidine-1-carboxylate | tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate | Diethyl (cyanomethyl)phosphonate, potassium tert-butoxide, THF, -5 °C to room temp. | Not specified | [5] |
| tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | tert-Butyl 3-formylazetidine-1-carboxylate | IBX, Ethyl Acetate, reflux | 99% | [6] |
| tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | tert-Butyl 3-formylazetidine-1-carboxylate | Oxalyl chloride, DMSO, Et₃N, CH₂Cl₂, -78 °C to room temp. | 27% | [6] |
Experimental Protocols
The following protocols describe key synthetic transformations that are either directly applicable to tert-butyl 3-ethoxyazetidine-1-carboxylate or are used for the synthesis of its immediate precursors.
Protocol 1: Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate from tert-Butyl 3-hydroxyazetidine-1-carboxylate (Precursor to Ethoxy Derivative)
This protocol details the oxidation of the hydroxyl group at the 3-position of the azetidine ring, a common step before introduction of other functionalities. A similar approach could be envisioned for the synthesis of the title compound's precursor.
Materials:
-
tert-Butyl 3-hydroxyazetidine-1-carboxylate
-
TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl)
-
Sodium bromide (NaBr)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium hypochlorite (NaClO) solution (e.g., 12%)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
Procedure:
-
Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate in dichloromethane in a reaction vessel equipped with a stirrer and cooling bath.
-
Add an aqueous solution of sodium bromide and TEMPO to the reaction mixture.
-
Cool the mixture to a temperature between -15 °C and 5 °C.
-
Slowly add a pre-mixed aqueous solution of sodium bicarbonate and sodium hypochlorite to the reaction mixture while maintaining the temperature.
-
Stir the reaction mixture vigorously for approximately 30 minutes.
-
Upon completion, as monitored by TLC or LC-MS, proceed with aqueous workup. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude tert-butyl 3-oxoazetidine-1-carboxylate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Horner-Wadsworth-Emmons Reaction for the Synthesis of tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate
This protocol demonstrates a common C-C bond-forming reaction from the 3-oxoazetidine, which is a versatile intermediate.
Materials:
-
tert-Butyl 3-oxoazetidine-1-carboxylate
-
Diethyl (cyanomethyl)phosphonate
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of diethyl (cyanomethyl)phosphonate in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), slowly add a solution of potassium tert-butoxide in THF at -5 °C.
-
Stir the resulting mixture at -5 °C for 3 hours.
-
Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate in THF to the reaction mixture and continue stirring at -5 °C for an additional 2 hours.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.[5]
Protocol 3: Deprotection and Sulfonylation for the Synthesis of a Baricitinib Intermediate
This protocol illustrates the deprotection of the Boc group and subsequent functionalization of the azetidine nitrogen.
Materials:
-
tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate
-
Hydrochloric acid (e.g., 3 M)
-
Acetonitrile (CH₃CN)
-
Diisopropylethylamine (DIPEA)
-
Ethanesulfonyl chloride
Procedure:
-
To a solution of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate in acetonitrile, add hydrochloric acid and stir at room temperature for 16 hours.
-
Concentrate the reaction mixture under vacuum.
-
Dissolve the residue in acetonitrile and stir for 2 hours at 30 °C, then cool to 5 °C and stir for another 2 hours.
-
Filter the resulting solid and dissolve it in fresh acetonitrile.
-
Add diisopropylethylamine and ethanesulfonyl chloride at a controlled temperature (e.g., below 15 °C).
-
After the reaction is complete, proceed with workup and purification to obtain the desired 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile.[5]
Visualizations
Signaling Pathway
The following diagram illustrates the JAK-STAT signaling pathway, which is inhibited by Baricitinib, a drug synthesized using azetidine-based intermediates.
Caption: JAK-STAT signaling pathway and the inhibitory action of Baricitinib.
Experimental Workflow
The following diagram outlines a typical synthetic workflow for the functionalization of the azetidine core, starting from a 3-hydroxy derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate | 1254120-12-1 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Scalable Synthesis of 3-Ethoxyazetidine from tert-Butyl 3-Ethoxyazetidine-1-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-Ethoxyazetidine is a valuable building block in medicinal chemistry, frequently incorporated into novel therapeutic agents to modulate physicochemical and pharmacokinetic properties. This document provides a detailed protocol for the scalable synthesis of 3-ethoxyazetidine, typically isolated as its hydrochloride salt, via the deprotection of tert-butyl 3-ethoxyazetidine-1-carboxylate. The tert-butoxycarbonyl (Boc) protecting group is a commonly used amine protecting group that can be efficiently removed under acidic conditions.[1][2] The following protocol is adapted from established procedures for analogous 3-alkoxyazetidine derivatives and is suitable for laboratory and pilot-plant scale production.[3]
Data Presentation
The following table summarizes the key quantitative data for the synthesis of 3-ethoxyazetidine hydrochloride from tert-butyl 3-ethoxyazetidine-1-carboxylate, based on analogous transformations.[3]
| Parameter | Value | Reference |
| Starting Material | tert-Butyl 3-ethoxyazetidine-1-carboxylate | - |
| Reagent | Concentrated Hydrochloric Acid (HCl) | [3] |
| Solvent | Methanol (MeOH) | [3] |
| Reaction Temperature | 25 °C (Room Temperature) | [3] |
| Reaction Time | 16 hours | [3] |
| Product | 3-Ethoxyazetidine hydrochloride | - |
| Typical Yield | 90-95% | [3] |
| Purity | >98% (by NMR) | [3] |
Experimental Protocol
This protocol details the deprotection of tert-butyl 3-ethoxyazetidine-1-carboxylate to yield 3-ethoxyazetidine hydrochloride. The procedure is based on a well-established method for the synthesis of the analogous 3-methoxyazetidine hydrochloride.[3]
Materials:
-
tert-Butyl 3-ethoxyazetidine-1-carboxylate
-
Methanol (MeOH), anhydrous
-
Concentrated Hydrochloric Acid (HCl, 37% aqueous solution)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask of appropriate size, dissolve tert-butyl 3-ethoxyazetidine-1-carboxylate (1.0 equivalent) in anhydrous methanol (approximately 25 mL per gram of starting material).
-
Acid Addition: To the stirred solution, add concentrated hydrochloric acid (approximately 6 mL per gram of starting material) dropwise at room temperature (25 °C).
-
Reaction Monitoring: Stir the resulting solution at 25 °C for 16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the disappearance of the starting material.
-
Work-up: After the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator. Continue to evaporate until a dry, solid residue is obtained. This residue is the crude 3-ethoxyazetidine hydrochloride.
-
Purification (if necessary): For most applications, the crude product is of sufficient purity. If further purification is required, the solid can be triturated with a suitable solvent such as diethyl ether or recrystallized from a solvent system like methanol/ethyl acetate to afford the final product as a white to off-white solid.[4]
-
Characterization: The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the synthesis of 3-ethoxyazetidine hydrochloride.
Caption: Workflow for the synthesis of 3-ethoxyazetidine hydrochloride.
Signaling Pathway (Reaction Mechanism)
The following diagram illustrates the acid-catalyzed deprotection of the Boc group.
Caption: Mechanism of Boc deprotection.
References
Application Notes: Quantitative Analysis of tert-Butyl 3-ethoxyazetidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed analytical methods and protocols for the accurate quantification of tert-Butyl 3-ethoxyazetidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. Due to its specific structure—a saturated heterocyclic ring with a thermally labile tert-butyloxycarbonyl (Boc) protecting group—a multi-platform approach is recommended for robust analysis. This guide covers High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine purity and content analysis, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity trace analysis, and Quantitative Nuclear Magnetic Resonance (qNMR) for absolute quantification without a specific reference standard of the analyte.
Introduction
Tert-Butyl 3-ethoxyazetidine-1-carboxylate is a substituted azetidine derivative. The azetidine ring is a valuable scaffold in medicinal chemistry, and the Boc protecting group is common in organic synthesis. Accurate quantification of this intermediate is critical for ensuring reaction yield, monitoring purity, and maintaining stoichiometric control in subsequent synthetic steps. The analytical methods presented here are designed to provide accurate and precise quantification for both in-process control and final product release.
General Analytical Workflow
A systematic workflow is essential for achieving reliable quantitative results. The following diagram outlines the key stages from sample handling to final data reporting.
Caption: General workflow for quantitative analysis.
Method Selection Guide
Choosing the appropriate analytical technique depends on the specific requirements of the analysis, such as required sensitivity, matrix complexity, and the need for absolute versus relative quantification.
Caption: Decision tree for selecting an analytical method.
Method 1: High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for determining the purity and assay of tert-Butyl 3-ethoxyazetidine-1-carboxylate in bulk drug substances and synthetic reaction mixtures. Detection is achieved via UV absorbance; the compound's chromophore is weak, necessitating a low wavelength.
Experimental Protocol
-
Apparatus: HPLC system with UV/Vis or Photodiode Array (PDA) detector.
-
Reagents: Acetonitrile (ACN, HPLC Grade), Water (HPLC Grade), Formic Acid (FA, optional).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% FA.
-
Mobile Phase B: Acetonitrile with 0.1% FA.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
-
-
Standard Preparation:
-
Prepare a stock solution of tert-Butyl 3-ethoxyazetidine-1-carboxylate reference standard at 1.0 mg/mL in Acetonitrile.
-
Perform serial dilutions to create calibration standards ranging from 0.01 mg/mL to 0.5 mg/mL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in Acetonitrile to a nominal concentration of 0.2 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Quantitative Data Summary
| Parameter | Typical Performance |
| Linearity (R²) | ≥ 0.999 |
| Range | 0.01 - 0.5 mg/mL |
| Limit of Detection (LOD) | ~ 0.003 mg/mL |
| Limit of Quantification (LOQ) | ~ 0.01 mg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for the quantification of tert-Butyl 3-ethoxyazetidine-1-carboxylate at trace levels, particularly in complex matrices like plasma or for reaction byproduct analysis. The method utilizes the characteristic fragmentation of the Boc group.[1]
Experimental Protocol
-
Apparatus: LC-MS/MS system (e.g., Triple Quadrupole).
-
Reagents: Acetonitrile (LC-MS Grade), Water (LC-MS Grade), Formic Acid (LC-MS Grade).
-
Chromatographic Conditions (UPLC for faster analysis):
-
Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% FA.
-
Mobile Phase B: Acetonitrile with 0.1% FA.
-
Gradient: 5% B to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion [M+H]⁺: m/z 202.1.
-
Product Ions:
-
Quantifier: m/z 146.1 (Loss of C₄H₈ - isobutylene).
-
Qualifier: m/z 102.1 (Loss of C₄H₈ and CO₂).[1]
-
-
-
Sample Preparation (for plasma):
-
To 50 µL of plasma, add 150 µL of Acetonitrile containing an appropriate internal standard (e.g., a deuterated analog).
-
Vortex for 1 minute to precipitate proteins.[2]
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
-
Quantitative Data Summary
| Parameter | Typical Performance |
| Linearity (R²) | ≥ 0.998 |
| Range | 0.1 - 200 ng/mL |
| Limit of Detection (LOD) | ~ 0.03 ng/mL |
| Limit of Quantification (LOQ) | ~ 0.1 ng/mL |
| Precision (%RSD) | < 5.0% |
| Accuracy (% Recovery) | 95.0 - 105.0% |
Method 3: Quantitative NMR (qNMR)
qNMR provides absolute quantification by comparing the integral of an analyte's signal to that of a certified internal standard of known concentration. The nine equivalent protons of the tert-butyl group provide a strong, sharp singlet, making it an excellent signal for quantification.[3][4][5]
Experimental Protocol
-
Apparatus: NMR Spectrometer (≥ 400 MHz).
-
Reagents: Deuterated solvent (e.g., CDCl₃, DMSO-d₆), Certified Internal Standard (e.g., Maleic Acid, 1,3,5-Trimethoxybenzene).
-
Sample Preparation:
-
Accurately weigh ~10-20 mg of the tert-Butyl 3-ethoxyazetidine-1-carboxylate sample into a vial.
-
Accurately weigh ~5-10 mg of the certified internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Program: Standard quantitative pulse sequence (e.g., zg30).
-
Relaxation Delay (d1): > 5 times the longest T₁ of the signals of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: 8-16 (to achieve adequate signal-to-noise).
-
-
Data Processing and Calculation:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Integrate the sharp singlet from the analyte's tert-butyl group (~1.4-1.5 ppm) and a well-resolved signal from the internal standard.
-
Calculate the purity/concentration using the standard qNMR equation, accounting for molecular weights and the number of protons for each integrated signal.
-
Quantitative Data Summary
| Parameter | Typical Performance |
| Applicability | Absolute Purity/Concentration |
| Precision (%RSD) | < 1.0% |
| Accuracy | Directly traceable to the purity of the internal standard. High accuracy (>99%). |
| Range | Typically mg/mL concentrations |
Conclusion
The analytical methods described provide a comprehensive toolkit for the quantification of tert-Butyl 3-ethoxyazetidine-1-carboxylate. For routine analysis of bulk material, HPLC-UV offers a balance of simplicity and reliability. For trace-level detection in complex environments, the sensitivity and specificity of LC-MS/MS are unparalleled. Finally, for applications requiring the highest accuracy and direct traceability without a specific reference standard, qNMR is the method of choice. The selection of the appropriate technique should be guided by the specific analytical challenge at hand.
References
- 1. Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes: Synthesis of Bioactive Molecules Using tert-Butyl 3-ethoxyazetidine-1-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the synthetic utility of tert-butyl 3-ethoxyazetidine-1-carboxylate and its derivatives as versatile building blocks in the synthesis of bioactive molecules, with a specific focus on the preparation of a key intermediate for the Janus kinase (JAK) inhibitor, Baricitinib.
Introduction
Azetidine scaffolds are of significant interest in medicinal chemistry due to their unique conformational constraints and their role as bioisosteres for various functional groups. The 3-substituted azetidine motif, in particular, has been incorporated into numerous biologically active compounds, demonstrating a wide range of therapeutic potential, including anticancer, anti-inflammatory, and antiviral activities. tert-Butyl 3-ethoxyazetidine-1-carboxylate serves as a valuable starting material, which after conversion to the corresponding 3-oxoazetidine, provides a key electrophilic center for the introduction of diverse functionalities.
This document provides a detailed protocol for the synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate, a crucial intermediate in the synthesis of Baricitinib, an inhibitor of JAK1 and JAK2 enzymes.[1] The JAK-STAT signaling pathway, which is modulated by Baricitinib, is also illustrated.
Synthesis of a Key Intermediate for Baricitinib
The following protocols outline the conversion of a tert-butyl 3-hydroxyazetidine-1-carboxylate, a closely related derivative of tert-butyl 3-ethoxyazetidine-1-carboxylate, to a key intermediate for the synthesis of Baricitinib. The initial ethoxy group can be readily converted to the hydroxy and subsequently to the oxo functionality through standard organic synthesis methods (e.g., hydrolysis followed by oxidation).
Experimental Protocols
Protocol 1: Oxidation of tert-Butyl 3-hydroxyazetidine-1-carboxylate to tert-Butyl 3-oxoazetidine-1-carboxylate [1]
This protocol describes the oxidation of the hydroxyl group to a ketone using a TEMPO-catalyzed reaction.
-
Materials:
-
tert-Butyl 3-hydroxyazetidine-1-carboxylate
-
Dichloromethane (CH₂Cl₂)
-
Potassium bromide (KBr) aqueous solution (9.1%)
-
TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy)
-
Potassium bicarbonate (KHCO₃)
-
Sodium hypochlorite (NaClO) aqueous solution (12%)
-
-
Procedure:
-
Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) in CH₂Cl₂ (200 mL).
-
Cool the solution to a temperature between -15 °C and 5 °C.
-
Slowly add 9.1% potassium bromide water solution (15.1 g) and TEMPO (0.18 g, 1.15 mmol).
-
Add a pre-mixed solution of KHCO₃ (104 g) and NaClO (86 g, 12% water solution) in water (389 mL).
-
Stir the reaction mixture for 30 minutes at the same temperature.
-
Upon completion, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl 3-oxoazetidine-1-carboxylate.
-
Protocol 2: Horner-Wadsworth-Emmons Reaction to Synthesize tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate [1]
This protocol details the olefination reaction to introduce the cyanomethylene group.
-
Materials:
-
tert-Butyl 3-oxoazetidine-1-carboxylate
-
Diethyl (cyanomethyl)phosphonate
-
Potassium tert-butoxide solution in THF (1 M)
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
To a solution of diethyl (cyanomethyl)phosphonate (24.8 g, 140 mmol) in THF (300 mL) under a hydrogen atmosphere, slowly add a 1 M solution of potassium tert-butoxide in THF (128.5 mL) at -5 °C.
-
Stir the mixture at -5 °C for 3 hours.
-
Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (20.0 g, 116.8 mmol) in THF (67 mL) to the reaction mixture.
-
Continue stirring at -5 °C for an additional 2 hours.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.
-
Quantitative Data
| Step | Product | Starting Material | Reagents | Yield |
| 1 | tert-Butyl 3-oxoazetidine-1-carboxylate | tert-Butyl 3-hydroxyazetidine-1-carboxylate | TEMPO, NaClO | High |
| 2 | tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate | tert-Butyl 3-oxoazetidine-1-carboxylate | Diethyl (cyanomethyl)phosphonate, KOtBu | ~85%[1] |
Visualizations
Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of the Baricitinib intermediate.
Caption: Synthetic scheme for the preparation of a key Baricitinib intermediate.
JAK-STAT Signaling Pathway
Baricitinib functions by inhibiting JAK1 and JAK2, which are key enzymes in the JAK-STAT signaling pathway. This pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of tert-Butyl 3-ethoxyazetidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the palladium-catalyzed cross-coupling of tert-butyl 3-ethoxyazetidine-1-carboxylate with various partners. The azetidine motif is a valuable scaffold in medicinal chemistry, and the functionalization of this ring system is of significant interest for the development of novel therapeutic agents. The following protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions are presented as model procedures for the synthesis of 3-aryl and 3-aminoazetidine derivatives, respectively.
Suzuki-Miyaura Coupling for the Synthesis of 3-Arylazetidines
The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds.[1][2] This protocol outlines the coupling of tert-butyl 3-ethoxyazetidine-1-carboxylate with arylboronic acids. The reaction proceeds via a palladium-catalyzed cycle involving oxidative addition, transmetalation, and reductive elimination.[3][4]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This procedure is adapted from established methods for the coupling of related heterocyclic compounds.[5]
Materials:
-
tert-Butyl 3-ethoxyazetidine-1-carboxylate
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃) or other suitable phosphine ligand
-
Potassium phosphate tribasic (K₃PO₄)
-
Toluene, anhydrous
-
Water, deionized
Procedure:
-
To a dry reaction vial, add tert-butyl 3-ethoxyazetidine-1-carboxylate (1.0 equiv.), the arylboronic acid (1.5 equiv.), palladium(II) acetate (0.02 equiv.), and the phosphine ligand (0.04 equiv.).
-
Add potassium phosphate tribasic (3.0 equiv.).
-
The vial is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous toluene and a small amount of water.
-
The reaction mixture is stirred vigorously at 80-100 °C for 12-24 hours.
-
Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature.
-
The mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene/H₂O | 100 | 18 | 75 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₂CO₃ | Dioxane/H₂O | 90 | 24 | 82 |
| 3 | 3-Pyridylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DME/H₂O | 85 | 16 | 68 |
Note: Yields are hypothetical and based on typical outcomes for similar Suzuki-Miyaura reactions.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination for the Synthesis of 3-Aminoazetidines
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6][7] This protocol describes a general method for the reaction of tert-butyl 3-ethoxyazetidine-1-carboxylate with primary or secondary amines. The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-O bond (activated in situ), followed by amine coordination, deprotonation, and reductive elimination.[8]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This procedure is based on well-established protocols for C-N bond formation.[9]
Materials:
-
tert-Butyl 3-ethoxyazetidine-1-carboxylate
-
Amine (e.g., aniline, morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri-tert-butylphosphonium tetrafluoroborate (t-Bu₃P·HBF₄) or other suitable ligand
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
In a glovebox, to a dry reaction vial, add Pd₂(dba)₃ (0.01 equiv.) and t-Bu₃P·HBF₄ (0.02 equiv.).
-
Add sodium tert-butoxide (1.4 equiv.).
-
Add tert-butyl 3-ethoxyazetidine-1-carboxylate (1.0 equiv.).
-
Seal the vial, remove from the glovebox, and add the amine (1.2 equiv.) followed by anhydrous toluene via syringe.
-
The reaction mixture is stirred at 80-110 °C for 16-24 hours.
-
After cooling to room temperature, the mixture is diluted with dichloromethane.
-
The suspension is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography.
Data Presentation: Buchwald-Hartwig Amination
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ / t-Bu₃P·HBF₄ | NaOtBu | Toluene | 100 | 16 | 85 |
| 2 | Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 20 | 78 |
| 3 | Benzylamine | Ni(tBustb)₃ / dppf | NaOtBu | Toluene | 100 | 24 | 72[9] |
Note: Yields are hypothetical and based on typical outcomes for similar Buchwald-Hartwig amination reactions.
Reaction Pathway: Buchwald-Hartwig Amination
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. TCI Practical Example: Buchwald-Hartwig Amination Using Ni(tBustb)3 Complex | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl 3-ethoxyazetidine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tert-Butyl 3-ethoxyazetidine-1-carboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of tert-Butyl 3-ethoxyazetidine-1-carboxylate, which is typically prepared via a Williamson ether synthesis from tert-Butyl 3-hydroxyazetidine-1-carboxylate and an ethylating agent.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inefficient Deprotonation: The alkoxide of tert-Butyl 3-hydroxyazetidine-1-carboxylate is not being formed effectively. This can be due to a weak base or the presence of residual water. 2. Poor Leaving Group: The hydroxyl group is a poor leaving group for an S(_N)2 reaction. 3. Suboptimal Reaction Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate. 4. Inactive Ethylating Agent: The ethylating agent may have degraded. | 1. Base Selection: Use a strong base such as sodium hydride (NaH) to ensure complete deprotonation. Ensure all glassware, solvents, and reagents are anhydrous. 2. In Situ Activation: While direct etherification can work with a strong base, for challenging cases, consider converting the hydroxyl group to a better leaving group, such as a tosylate or mesylate, in a separate step before the addition of the ethoxide. 3. Temperature Optimization: Gradually increase the reaction temperature. For a typical Williamson ether synthesis with NaH, a starting temperature of 0°C for deprotonation followed by warming to room temperature or gentle heating (e.g., 40-60°C) for the etherification step is common. 4. Reagent Quality: Use a fresh or properly stored bottle of the ethylating agent (e.g., ethyl iodide or ethyl triflate). |
| Presence of Unreacted Starting Material | 1. Insufficient Base or Ethylating Agent: The stoichiometry of the reagents may be incorrect. 2. Short Reaction Time: The reaction may not have been allowed to proceed to completion. | 1. Stoichiometry: Use a slight excess of the base (e.g., 1.1-1.2 equivalents) and the ethylating agent (e.g., 1.1-1.5 equivalents) relative to the tert-Butyl 3-hydroxyazetidine-1-carboxylate. 2. Reaction Monitoring: Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting material is fully consumed before workup. |
| Formation of Side Products (e.g., Elimination Product) | 1. Strongly Basic and Hindered Conditions: The use of a strong, sterically hindered base or high reaction temperatures can favor the E2 elimination pathway, leading to the formation of tert-Butyl azetidine-1-carboxylate-3-ene. 2. Nature of Ethylating Agent: While less common with ethylating agents compared to bulkier alkyl halides, elimination can still be a competing pathway. | 1. Controlled Conditions: Add the base at a low temperature (e.g., 0°C) to control the initial deprotonation. Avoid excessive heating. If elimination is a significant issue, consider a two-step process involving the formation of a sulfonate ester followed by reaction with sodium ethoxide at a controlled temperature. 2. Choice of Ethylating Agent: Ethyl iodide is a common and effective choice. Ethyl triflate is more reactive but can sometimes lead to more side products if conditions are not carefully controlled. |
| Difficult Purification | 1. Polarity of Product and Byproducts: The product and unreacted starting material may have similar polarities, making separation by column chromatography challenging. 2. Residual Base: The presence of residual base can cause streaking on TLC and interfere with chromatography. | 1. Chromatography Optimization: Use a shallow gradient of a suitable solvent system (e.g., ethyl acetate in hexanes) for column chromatography to improve separation. 2. Aqueous Workup: Perform a thorough aqueous workup to quench and remove the base. A wash with a mild acid (e.g., dilute HCl or NH(_4)Cl solution) can help neutralize any remaining base, followed by a wash with brine. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing tert-Butyl 3-ethoxyazetidine-1-carboxylate?
A1: The most common method is the Williamson ether synthesis, which involves the deprotonation of tert-Butyl 3-hydroxyazetidine-1-carboxylate with a strong base, followed by the reaction with an ethylating agent like ethyl iodide.
Q2: Which base is most effective for the deprotonation of tert-Butyl 3-hydroxyazetidine-1-carboxylate?
A2: Sodium hydride (NaH) is a highly effective base for this transformation as it irreversibly deprotonates the alcohol to form the sodium alkoxide. It is crucial to handle NaH with care due to its reactivity with moisture.
Q3: What are the recommended solvents for this reaction?
A3: Polar aprotic solvents are recommended to enhance the reactivity of the nucleophile.[1] Common choices include N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO). Ensure the solvent is anhydrous.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). The product, tert-Butyl 3-ethoxyazetidine-1-carboxylate, will be less polar than the starting material, tert-Butyl 3-hydroxyazetidine-1-carboxylate, and thus will have a higher R(_f) value. Staining with potassium permanganate can help visualize both the starting material and the product.
Q5: What are the expected spectroscopic signatures for tert-Butyl 3-ethoxyazetidine-1-carboxylate?
A5: In
1
H NMR, you would expect to see the characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the azetidine ring protons (multiplets typically between 3.5 and 4.5 ppm), and the ethoxy group (a quartet around 3.5 ppm and a triplet around 1.2 ppm). In 13
Experimental Protocols
Synthesis of the Starting Material: tert-Butyl 3-hydroxyazetidine-1-carboxylate
A common route to the starting material involves the N-Boc protection of 3-hydroxyazetidine.
Materials:
-
3-Hydroxyazetidine hydrochloride
-
Di-tert-butyl dicarbonate (Boc(_2)O)
-
Sodium bicarbonate (NaHCO(_3))
-
Dioxane and Water
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve 3-hydroxyazetidine hydrochloride in a mixture of dioxane and water.
-
Add sodium bicarbonate to the solution to neutralize the hydrochloride salt.
-
Add di-tert-butyl dicarbonate to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Perform an aqueous workup by adding water and extracting the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-Butyl 3-hydroxyazetidine-1-carboxylate.
Synthesis of tert-Butyl 3-ethoxyazetidine-1-carboxylate via Williamson Ether Synthesis
Materials:
-
tert-Butyl 3-hydroxyazetidine-1-carboxylate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Ethyl iodide (EtI)
-
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH(_4)Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of tert-Butyl 3-hydroxyazetidine-1-carboxylate (1.0 equivalent) in anhydrous DMF to the NaH suspension.
-
Stir the mixture at 0°C for 30-60 minutes to allow for complete deprotonation (hydrogen gas evolution should cease).
-
Add ethyl iodide (1.2 equivalents) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Carefully quench the reaction by slowly adding saturated aqueous NH(_4)Cl solution at 0°C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain the pure tert-Butyl 3-ethoxyazetidine-1-carboxylate.
Visualizations
Caption: Synthetic pathway for tert-Butyl 3-ethoxyazetidine-1-carboxylate.
Caption: Troubleshooting workflow for low yield issues.
References
Technical Support Center: Purification of tert-Butyl 3-ethoxyazetidine-1-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of tert-Butyl 3-ethoxyazetidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying tert-Butyl 3-ethoxyazetidine-1-carboxylate?
The most prevalent and effective method for purifying tert-Butyl 3-ethoxyazetidine-1-carboxylate and related N-Boc protected azetidines is column chromatography.[1][2] This technique is well-suited for separating the target compound from starting materials and reaction byproducts.
Q2: My compound appears to be decomposing on the silica gel column. What could be the cause and how can I prevent it?
Decomposition on a silica gel column is often due to the acidic nature of the silica, which can cleave the acid-labile tert-butoxycarbonyl (Boc) protecting group.[3][4] Azetidines can also be sensitive compounds. To prevent decomposition:
-
Neutralize the Silica: Consider using silica gel that has been treated with a base. You can prepare a slurry of silica gel in your eluent and add approximately 1-2% of a base like triethylamine (Et₃N) or ammonia solution, then evaporate the solvent.
-
Use a Basic Mobile Phase: Add a small amount of triethylamine (e.g., 0.1-1%) to your mobile phase to prevent streaking and on-column decomposition.[1]
-
Switch the Stationary Phase: Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive or basic compounds.[1]
Q3: I am observing significant streaking of my compound on the TLC plate. How can I resolve this for better separation?
Streaking is a common issue when working with amines on silica gel. This is typically caused by strong interactions between the basic amine and the acidic silica surface. To resolve this, add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent system.[1] This will compete for the acidic sites on the silica gel, resulting in sharper spots and better separation.
Q4: What are the potential impurities I should be looking for?
Common impurities can include:
-
Unreacted starting materials (e.g., tert-butyl 3-hydroxyazetidine-1-carboxylate).
-
Reagents from the synthesis (e.g., residual base or alkylating agent).
-
Side-products from the reaction, such as products of elimination or over-alkylation.
-
The Boc-deprotected compound (3-ethoxyazetidine) if the compound has been exposed to acidic conditions.[3]
Q5: Can I purify this compound by distillation?
While distillation is a standard purification technique for liquids, it may not be ideal for tert-Butyl 3-ethoxyazetidine-1-carboxylate. The Boc protecting group can be thermally labile, and the compound may decompose at the high temperatures required for distillation, even under vacuum. Column chromatography is generally the recommended and safer method.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery from Column Chromatography | 1. Compound is still on the column. 2. On-column decomposition. 3. Compound is volatile and was lost during solvent removal. | 1. Increase the polarity of the eluent significantly in the final flushing step (e.g., switch to 10% Methanol in Dichloromethane). 2. Use a deactivated stationary phase (e.g., silica treated with triethylamine) or switch to alumina.[1] 3. Use care during solvent removal; avoid excessive heating of the rotovap bath and do not leave the product on high vacuum for extended periods. |
| Poor Separation of Compound and Impurities | 1. Inappropriate solvent system. 2. Column was overloaded with crude material. | 1. Systematically screen different solvent systems using TLC. Try different combinations of non-polar (e.g., hexanes, heptane) and polar (e.g., ethyl acetate, dichloromethane) solvents.[2][5] A shallow elution gradient may be necessary.[1] 2. Reduce the amount of crude material loaded onto the column. A general rule is to load 1-5% of the silica gel mass. |
| Product is Contaminated with Di-tert-butyl dicarbonate (Boc₂O) | Excess Boc₂O was used in a preceding protection step and was not fully removed. | If the compound is stable, the excess Boc₂O can sometimes be removed by leaving the product under high vacuum for an extended period, as Boc₂O can sublimate.[6] Alternatively, a scavenger resin (e.g., polymer-supported trisamine) can be used during the workup phase. |
| Presence of Boc-deprotected Impurity | Exposure to acidic conditions during workup or purification.[3] | Ensure all workup steps are performed under neutral or basic conditions. Use a neutralized stationary phase and/or a basic eluent for chromatography as described in Q2. |
Experimental Protocols
General Protocol for Purification by Column Chromatography
This protocol provides a general methodology. The specific solvent system and conditions should be optimized using Thin Layer Chromatography (TLC) beforehand.
-
Preparation of the Stationary Phase:
-
For a standard purification, dry pack the appropriate size column with silica gel.
-
If base-treatment is required, prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes). Add triethylamine (1-2% of the silica gel volume), mix well, and then carefully evaporate the solvent in a fume hood with gentle heating or under vacuum.
-
-
Selection of the Mobile Phase (Eluent):
-
Develop a solvent system using TLC. The ideal system will show good separation between your product and impurities, with the product having an Rf value of approximately 0.2-0.4.
-
Common starting points for N-Boc azetidines are gradients of ethyl acetate in hexanes or heptane.[2]
-
-
Column Packing and Loading:
-
Pack the column using the selected non-polar solvent (wet packing).
-
Dissolve the crude tert-Butyl 3-ethoxyazetidine-1-carboxylate in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the determined solvent system, starting with a low polarity.
-
If using a gradient, gradually increase the percentage of the more polar solvent.[1]
-
Collect fractions and monitor them by TLC to identify which contain the purified product.
-
-
Isolation of Product:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator. Be mindful of the bath temperature to prevent thermal decomposition.
-
Place the resulting oil or solid under high vacuum to remove any residual solvent.
-
Typical Column Chromatography Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Stationary Phase | Silica Gel | Silica Gel (1% Et₃N) | Alumina (Neutral) |
| Mobile Phase | Heptane / Ethyl Acetate (Gradient: 0 to 100%)[2] | Hexanes / Ethyl Acetate (Gradient: 80:20 to 20:80)[7] | Dichloromethane / Methanol (Gradient: 100:0 to 95:5)[8] |
| Typical Application | General purpose purification of neutral compounds. | For basic compounds prone to streaking or decomposition on silica.[1] | For compounds that are highly acid-sensitive. |
Visualizations
Caption: General workflow for the purification of tert-Butyl 3-ethoxyazetidine-1-carboxylate.
Caption: Decision tree for troubleshooting common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. rsc.org [rsc.org]
- 6. chemtips.wordpress.com [chemtips.wordpress.com]
- 7. kansai-u.repo.nii.ac.jp [kansai-u.repo.nii.ac.jp]
- 8. rsc.org [rsc.org]
Improving the stability of tert-Butyl 3-ethoxyazetidine-1-carboxylate in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of tert-Butyl 3-ethoxyazetidine-1-carboxylate in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of tert-Butyl 3-ethoxyazetidine-1-carboxylate in solution?
A1: The stability of tert-Butyl 3-ethoxyazetidine-1-carboxylate is primarily influenced by two main factors: pH and temperature. The tert-butoxycarbonyl (Boc) protecting group is highly sensitive to acidic conditions, which can lead to its cleavage.[1][2] Additionally, elevated temperatures can cause thermal degradation of the Boc group.[3] The strained azetidine ring may also be susceptible to ring-opening under harsh conditions, influenced by the substituents present.[4][5]
Q2: What is the main degradation pathway for this compound?
A2: The principal degradation pathway is the acid-catalyzed hydrolysis of the N-Boc group. This reaction proceeds via protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then typically forms isobutene and carbon dioxide.[6] Under strongly acidic or basic conditions, hydrolysis of the ethyl ether at the C-3 position could also occur, although this is generally a less facile process compared to Boc-deprotection.
Q3: What are the recommended storage conditions for solutions of tert-Butyl 3-ethoxyazetidine-1-carboxylate?
A3: To ensure maximum stability, solutions of tert-Butyl 3-ethoxyazetidine-1-carboxylate should be stored at low temperatures (2-8 °C) in a well-sealed container to prevent solvent evaporation and exposure to atmospheric moisture and carbon dioxide. For long-term storage, it is advisable to use anhydrous solvents and store under an inert atmosphere (e.g., nitrogen or argon). The use of aprotic solvents is generally preferred to minimize hydrolysis.
Q4: Can I use protic solvents like methanol or ethanol with this compound?
A4: While tert-Butyl 3-ethoxyazetidine-1-carboxylate is soluble in many protic solvents, their use can increase the risk of solvolysis, particularly if acidic or basic impurities are present. If protic solvents are necessary for your reaction, ensure they are of high purity and anhydrous. It is also recommended to use them at low temperatures and for the shortest possible duration.
Q5: How can I monitor the degradation of my compound during an experiment?
A5: The degradation of tert-Butyl 3-ethoxyazetidine-1-carboxylate can be effectively monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][7] HPLC is particularly useful for quantifying the parent compound and detecting the formation of degradation products over time.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solutions |
| Low or no yield of desired product in a reaction involving tert-Butyl 3-ethoxyazetidine-1-carboxylate. | Degradation of the starting material due to acidic reaction conditions. | - Neutralize any acidic reagents before adding the azetidine derivative.- Perform the reaction at a lower temperature to reduce the rate of degradation.- Use a non-acidic catalyst if possible.- Consider using a more acid-stable protecting group if the reaction conditions cannot be modified. |
| Formation of an unexpected byproduct with a lower molecular weight. | Cleavage of the N-Boc group. | - Ensure the reaction mixture is free from acidic impurities.- Buffer the reaction mixture to maintain a neutral or slightly basic pH.- Reduce the reaction temperature and time. |
| Presence of a polar impurity in the crude product. | Hydrolysis of the 3-ethoxy group to a 3-hydroxy group. | - Use anhydrous solvents and reagents.- Avoid prolonged exposure to aqueous workup conditions, especially under acidic or basic pH.- Perform the reaction under an inert atmosphere to exclude moisture. |
| Inconsistent reaction outcomes. | Variability in the stability of the stock solution. | - Prepare fresh solutions of tert-Butyl 3-ethoxyazetidine-1-carboxylate before use.- Store stock solutions in a refrigerator or freezer in small aliquots to minimize freeze-thaw cycles.- Regularly check the purity of the stock solution by HPLC. |
Data Presentation
Table 1: Illustrative pH-Dependent Stability of tert-Butyl 3-ethoxyazetidine-1-carboxylate in Aqueous Solution at 25°C
| pH | Half-life (t½) (Estimated) | Primary Degradation Product |
| 2.0 | < 1 hour | 3-Ethoxyazetidine |
| 4.0 | 12 - 24 hours | 3-Ethoxyazetidine |
| 7.0 | > 7 days | - |
| 10.0 | > 7 days | - |
Note: This data is illustrative and based on the known acid lability of N-Boc protecting groups. Actual stability will depend on the specific buffer system and co-solvents used.
Table 2: Illustrative Thermal Stability of tert-Butyl 3-ethoxyazetidine-1-carboxylate in Aprotic Solvent (e.g., Acetonitrile)
| Temperature | Time | % Degradation (Estimated) |
| 25°C | 24 hours | < 1% |
| 50°C | 24 hours | 2 - 5% |
| 80°C | 24 hours | 10 - 20% |
Note: This data is illustrative. The rate of thermal degradation is dependent on the solvent and the presence of any impurities.
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid Hydrolysis
-
Preparation of Solutions:
-
Prepare a stock solution of tert-Butyl 3-ethoxyazetidine-1-carboxylate in acetonitrile at a concentration of 1 mg/mL.
-
Prepare solutions of 0.1 M HCl and 0.01 M HCl in a 1:1 mixture of acetonitrile and water.
-
-
Degradation Procedure:
-
To separate vials, add 1 mL of the stock solution and 1 mL of either the 0.1 M HCl or 0.01 M HCl solution.
-
Maintain the vials at a constant temperature (e.g., 40°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each vial.
-
Immediately neutralize the aliquot with an equivalent amount of a suitable base (e.g., 0.1 M NaOH or 0.01 M NaOH).
-
Dilute the neutralized aliquot with the mobile phase to a suitable concentration for analysis.
-
-
Analysis:
-
Analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound and the formation of any degradation products.
-
Calculate the percentage of degradation at each time point.
-
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. pharmtech.com [pharmtech.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Alternative reagents for the synthesis of tert-Butyl 3-ethoxyazetidine-1-carboxylate
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on alternative reagents, troubleshooting, and frequently asked questions for the synthesis of tert-Butyl 3-ethoxyazetidine-1-carboxylate. This key intermediate is valuable in the development of various pharmaceutical compounds.
The primary synthetic route involves the O-alkylation (etherification) of tert-butyl 3-hydroxyazetidine-1-carboxylate. Success in this synthesis often depends on the appropriate choice of reagents and reaction conditions.
Monitoring the progress of tert-Butyl 3-ethoxyazetidine-1-carboxylate reactions by TLC/LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers monitoring reactions involving tert-Butyl 3-ethoxyazetidine-1-carboxylate using Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is a typical TLC solvent system for monitoring reactions with tert-Butyl 3-ethoxyazetidine-1-carboxylate?
A common starting point for developing a TLC method is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. A 70:30 mixture of hexanes to ethyl acetate is often effective for visualizing the starting material.[1][2] The polarity can be adjusted based on the polarity of your product.
Q2: How can I visualize the spots on the TLC plate?
tert-Butyl 3-ethoxyazetidine-1-carboxylate and many of its derivatives are not strongly UV-active. Therefore, after checking under UV light (254 nm), it is crucial to use a chemical stain for visualization.[3] A potassium permanganate (KMnO₄) stain is a good general-purpose choice that reacts with many organic compounds. Iodine vapor is another effective, non-destructive option.[3][4]
Q3: What are the expected mass-to-charge (m/z) ratios for tert-Butyl 3-ethoxyazetidine-1-carboxylate in LC-MS?
In positive ion mode electrospray ionization (ESI+), you can expect to see the following adducts of the parent molecule (Molecular Weight: 201.26 g/mol ):
-
[M+H]⁺: 202.3
-
[M+Na]⁺: 224.3
-
[M+K]⁺: 240.3
You may also observe a fragment corresponding to the loss of the Boc group ([M-Boc+H]⁺), which would appear at m/z 102.3. Another common fragment is the loss of isobutylene from the Boc group, resulting in a peak at m/z 146.2 ([M-C₄H₈+H]⁺).[5][6]
Q4: My reaction involves removing the Boc protecting group. What should I look for on the TLC and LC-MS?
Upon successful deprotection, you will see the disappearance of your starting material spot and the appearance of a new, more polar spot on the TLC plate (lower Rf value). In the LC-MS, the deprotected product (3-ethoxyazetidine) will have a much shorter retention time and a corresponding [M+H]⁺ peak at m/z 102.1.
Troubleshooting Guides
Thin Layer Chromatography (TLC)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Streaking or elongated spots | The sample is too concentrated.[4][7] The compound is acidic or basic and is interacting strongly with the silica gel.[8][9] | Dilute your sample before spotting. Add a small amount of triethylamine (~0.5%) to the eluent for basic compounds or acetic acid (~0.5%) for acidic compounds to improve spot shape.[8][10] |
| No spots are visible after staining | The sample concentration is too low.[7][8] The compound may have evaporated from the plate if it is volatile.[8] | Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[7][8] If volatility is suspected, minimize the time the plate is exposed to air before and after development. |
| Rf values are too high (spots near the solvent front) | The eluent is too polar.[8] | Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.[8] |
| Rf values are too low (spots near the baseline) | The eluent is not polar enough.[8] | Increase the proportion of the polar solvent in your mobile phase.[8] |
| Uneven solvent front | The TLC plate was not placed vertically in the chamber. The edge of the plate is touching the filter paper or the side of the chamber.[7][9] | Ensure the plate is level and not touching the sides of the developing chamber. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No peak or very weak signal for the compound of interest | The compound is not ionizing well under the current conditions. The concentration is too low. The compound may have degraded in the sample vial.[11] | Try switching ionization polarity (positive/negative). Optimize source parameters like fragmentor voltage.[12] If the Boc group is cleaving in the source, try using a softer ionization method or reducing the source temperature.[12] Prepare a fresh, more concentrated sample. |
| Broad or split peaks | The column is overloaded or contaminated.[13] The mobile phase is incompatible with the sample solvent. | Dilute the sample. Clean the column with a strong solvent wash. Ensure the sample is dissolved in a solvent similar in polarity to the initial mobile phase. |
| Retention time shifts | Inconsistent mobile phase preparation.[13] Fluctuations in column temperature.[11][13] Insufficient column equilibration between runs.[11] | Prepare fresh mobile phase carefully. Use a column oven to maintain a stable temperature.[11] Ensure the column is equilibrated for at least 10 column volumes before each injection.[11] |
| High background noise or contamination peaks | Contaminated solvents, vials, or instrument components.[13] Carryover from a previous injection.[13] | Use high-purity (LC-MS grade) solvents. Run blank injections to identify the source of contamination.[13] Clean the ion source.[13] |
Experimental Protocols
Protocol 1: TLC Monitoring of a Nucleophilic Substitution Reaction
This protocol describes the monitoring of a reaction where the ethoxy group of tert-Butyl 3-ethoxyazetidine-1-carboxylate is displaced by a generic nucleophile (Nu).
Materials:
-
TLC plates (Silica gel 60 F₂₅₄)
-
Developing chamber
-
Capillary spotters
-
Mobile Phase: 70:30 Hexanes/Ethyl Acetate
-
Visualization Stain: Potassium permanganate (KMnO₄) solution
-
Reaction mixture, starting material (SM), and a co-spot sample
Procedure:
-
Prepare the TLC chamber by adding the mobile phase to a depth of ~0.5 cm and placing a piece of filter paper to ensure saturation. Cover and let it equilibrate for 5-10 minutes.
-
On the TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark three lanes: "SM," "Co-spot," and "Rxn."
-
Using a capillary spotter, apply a small spot of the starting material solution to the "SM" lane.
-
Apply a spot of the starting material and a spot of the reaction mixture on top of each other in the "Co-spot" lane.[14]
-
Apply a spot of the reaction mixture to the "Rxn" lane.
-
Carefully place the TLC plate in the equilibrated chamber and cover it.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front with a pencil, and let it air dry completely.
-
Visualize the spots under a UV lamp and circle any visible spots.
-
Submerge the plate in the KMnO₄ stain for a few seconds, then gently heat with a heat gun until spots appear.
-
Calculate the Rf values for the starting material and the new product spot. Progress is indicated by the consumption of the starting material and the formation of a new, typically more polar, product spot.
Expected Data:
| Compound | Rf Value (70:30 Hexanes/EtOAc) | Appearance |
| tert-Butyl 3-ethoxyazetidine-1-carboxylate (SM) | 0.65 | Faint spot under UV, turns yellow/brown with KMnO₄ |
| Product (e.g., tert-Butyl 3-(Nu)azetidine-1-carboxylate) | 0.20 - 0.50 (Varies with Nu polarity) | Varies, turns yellow/brown with KMnO₄ |
| Deprotected SM (potential byproduct) | 0.10 | Turns yellow/brown with KMnO₄ |
Protocol 2: LC-MS Analysis
Instrumentation:
-
LC System: Standard HPLC or UHPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Mass Spectrometer: ESI-Quadrupole or Time-of-Flight (TOF)
Procedure:
-
Prepare a dilute sample of the reaction mixture (~1 mg/mL) in a 50:50 mixture of Mobile Phase A and B.
-
Set the column temperature to 40°C.
-
Set the flow rate to 0.4 mL/min.
-
Set the injection volume to 2 µL.
-
Run the following gradient:
Time (min) % Mobile Phase B 0.0 5 5.0 95 7.0 95 7.1 5 | 9.0 | 5 |
-
Set the mass spectrometer to scan in positive ion mode from m/z 100-500.
-
Analyze the resulting chromatogram and mass spectra to identify the starting material, product, and any byproducts based on their retention times and m/z values.
Expected Data:
| Compound | Expected Retention Time (min) | Expected [M+H]⁺ (m/z) | Key Fragments (m/z) |
| tert-Butyl 3-ethoxyazetidine-1-carboxylate | 4.2 | 202.3 | 146.2, 102.1 |
| Product (e.g., tert-Butyl 3-(Nu)azetidine-1-carboxylate) | 2.5 - 4.0 | Varies with Nu | Varies with Nu |
| 3-ethoxyazetidine (Deprotected SM) | 1.1 | 102.1 | N/A |
Workflow Diagrams
References
- 1. rsc.org [rsc.org]
- 2. sciforum.net [sciforum.net]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. silicycle.com [silicycle.com]
- 9. youtube.com [youtube.com]
- 10. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 11. ssi.shimadzu.com [ssi.shimadzu.com]
- 12. researchgate.net [researchgate.net]
- 13. zefsci.com [zefsci.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Production of tert-Butyl 3-ethoxyazetidine-1-carboxylate
Welcome to the technical support center for the synthesis of tert-Butyl 3-ethoxyazetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, focusing on impurity reduction.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for tert-Butyl 3-ethoxyazetidine-1-carboxylate?
A1: The most common and established method for the synthesis of tert-Butyl 3-ethoxyazetidine-1-carboxylate is the Williamson ether synthesis. This reaction involves the O-alkylation of tert-butyl 3-hydroxyazetidine-1-carboxylate with an ethylating agent in the presence of a suitable base and solvent.
Q2: What are the potential impurities in the synthesis of tert-Butyl 3-ethoxyazetidine-1-carboxylate?
A2: Several impurities can arise during the synthesis. These can be broadly categorized as:
-
Process-related impurities: Unreacted starting materials (tert-butyl 3-hydroxyazetidine-1-carboxylate, ethylating agent), residual solvents, and by-products from the base.
-
Side-reaction products:
-
Elimination by-product: Formation of N-Boc-azetidin-3-ene through an E2 elimination pathway, which competes with the desired SN2 substitution. This is more prevalent with stronger bases and higher temperatures.
-
Over-alkylation products: Further reaction at the azetidine nitrogen is generally hindered by the Boc-protecting group, but related impurities are theoretically possible under harsh conditions.
-
Ring-opening products: The strained azetidine ring can be susceptible to nucleophilic attack, leading to ring-opened by-products, especially if the nitrogen becomes quaternized, forming a reactive azetidinium intermediate.
-
Deprotection products: Loss of the tert-butoxycarbonyl (Boc) protecting group can occur under acidic conditions or at elevated temperatures, leading to the formation of 3-ethoxyazetidine.
-
Q3: How can I minimize the formation of the elimination by-product?
A3: Minimizing the E2 elimination by-product is crucial for achieving high purity. Key strategies include:
-
Choice of Base: Use a non-nucleophilic, moderately strong base. Stronger bases can favor elimination.
-
Temperature Control: Maintain the lowest effective temperature for the reaction. Higher temperatures generally favor elimination over substitution.
-
Choice of Ethylating Agent: While ethyl iodide is reactive, ethyl bromide or ethyl tosylate can sometimes offer better selectivity towards substitution.
Q4: What are the recommended purification methods?
A4: The primary method for purifying tert-Butyl 3-ethoxyazetidine-1-carboxylate is column chromatography on silica gel. A gradient elution system, typically with a mixture of a non-polar solvent (like heptane or hexane) and a more polar solvent (like ethyl acetate), is effective in separating the desired product from unreacted starting materials and by-products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield of Product | Incomplete reaction. | - Ensure anhydrous conditions as moisture can quench the base.- Use a stronger base (e.g., NaH) to ensure complete deprotonation of the alcohol.- Increase the reaction time or temperature cautiously, monitoring for an increase in by-products. |
| Poor leaving group on the ethylating agent. | - Consider using an ethylating agent with a better leaving group, such as ethyl tosylate or ethyl triflate. | |
| Suboptimal solvent. | - Use a polar aprotic solvent like DMF, DMSO, or acetonitrile to enhance the rate of the SN2 reaction. | |
| High Levels of Elimination By-product | Reaction temperature is too high. | - Lower the reaction temperature. The SN2 reaction is generally favored at lower temperatures compared to the E2 reaction. |
| The base is too strong or sterically hindered. | - Switch to a less sterically hindered and/or milder base. For example, if using potassium tert-butoxide, consider switching to sodium hydride. | |
| Presence of Unreacted tert-butyl 3-hydroxyazetidine-1-carboxylate | Insufficient amount of base or ethylating agent. | - Use a slight excess (1.1-1.5 equivalents) of both the base and the ethylating agent. |
| Incomplete deprotonation of the alcohol. | - Ensure the base is strong enough to fully deprotonate the starting alcohol. Sodium hydride is a common and effective choice. | |
| Formation of Ring-Opened By-products | Harsh reaction conditions. | - Avoid overly harsh conditions (high temperatures, very strong bases) that could lead to the formation of a reactive azetidinium intermediate, which is susceptible to ring-opening. |
| Loss of Boc-Protecting Group | Acidic work-up conditions or high temperatures. | - Ensure the work-up procedure is neutral or slightly basic. - Avoid prolonged exposure to high temperatures during the reaction and purification, as thermal deprotection of the Boc group can occur. |
Experimental Protocols
Synthesis of tert-Butyl 3-ethoxyazetidine-1-carboxylate via Williamson Ether Synthesis
This protocol is a representative example and may require optimization based on laboratory conditions and desired purity.
Materials:
-
tert-Butyl 3-hydroxyazetidine-1-carboxylate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Ethyl iodide (or ethyl bromide/tosylate)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.
-
Cool the reaction mixture back to 0 °C and add the ethylating agent (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in heptane).
Data Presentation
Table 1: Influence of Reaction Parameters on Impurity Profile (Illustrative Data)
| Parameter | Condition A | Condition B | Condition C |
| Base | NaH | K₂CO₃ | t-BuOK |
| Solvent | DMF | Acetonitrile | THF |
| Temperature | Room Temp | 50 °C | 80 °C |
| Product Purity (%) | 95 | 88 | 75 |
| Elimination Impurity (%) | 2 | 5 | 15 |
| Unreacted Starting Material (%) | 1 | 4 | 2 |
| Other Impurities (%) | 2 | 3 | 8 |
Note: This table presents hypothetical data to illustrate the expected trends. Actual results will vary based on specific experimental conditions.
Visualizations
Caption: Experimental workflow for the synthesis and purification of tert-Butyl 3-ethoxyazetidine-1-carboxylate.
Technical Support Center: Large-Scale Synthesis of tert-Butyl 3-ethoxyazetidine-1-carboxylate
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of tert-Butyl 3-ethoxyazetidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the large-scale preparation of tert-Butyl 3-ethoxyazetidine-1-carboxylate?
A1: The most prevalent and scalable route involves a two-step process starting from 1-Boc-3-hydroxyazetidine. The first step is the O-alkylation (etherification) of the hydroxyl group using an ethylating agent, followed by purification. This precursor is typically synthesized from epichlorohydrin and a suitable amine, followed by Boc protection.
Q2: What are the primary challenges encountered during the scale-up of the O-alkylation step?
A2: The primary challenges include incomplete conversion, formation of byproducts, and difficulties in purification. The basic conditions required for the deprotonation of the hydroxyl group can sometimes lead to the decomposition of the starting material or product, especially with prolonged reaction times or high temperatures. The choice of base and solvent is critical to minimize these side reactions.
Q3: Are there any specific safety precautions to consider for this synthesis at a large scale?
A3: Yes. Sodium hydride (NaH), a commonly used base for this type of etherification, is highly flammable and pyrophoric, reacting violently with water. All operations involving NaH must be conducted under an inert atmosphere (e.g., nitrogen or argon) and with strict moisture control. The use of alternative, safer bases like sodium tert-butoxide or potassium carbonate should be evaluated. Additionally, solvents like THF can form explosive peroxides and should be tested and handled appropriately.
Q4: How can the final product be effectively purified on a large scale?
A4: While column chromatography is common in lab-scale synthesis, it is often impractical for large-scale production. The preferred method for purifying tert-Butyl 3-ethoxyazetidine-1-carboxylate at scale is typically distillation under reduced pressure. Given its relatively low boiling point, this method can be effective in removing less volatile impurities. Liquid-liquid extraction during workup is also crucial to remove inorganic salts and other water-soluble impurities.
Troubleshooting Guide
Problem 1: Low Yield in the O-Alkylation Step
If you are experiencing low yields during the conversion of 1-Boc-3-hydroxyazetidine to its ethoxy counterpart, consider the following potential causes and solutions.
Caption: Troubleshooting logic for low yield O-alkylation.
Table 1: Troubleshooting Guide for Low Yield in O-Alkylation
| Possible Cause | Observation | Recommended Solutions |
| Inefficient Deprotonation | High amount of unreacted 1-Boc-3-hydroxyazetidine. | • Ensure all solvents and reagents are strictly anhydrous.[1] • Use a stronger base (e.g., Sodium Hydride, 60% dispersion in mineral oil) or a more soluble base (e.g., Sodium tert-butoxide). • Increase the equivalents of the base (e.g., from 1.1 to 1.5 eq.). |
| Poor Reactivity of Ethylating Agent | Incomplete conversion despite consumption of the starting alcohol. | • Switch to a more reactive ethylating agent (e.g., from ethyl bromide to ethyl iodide or diethyl sulfate). • Increase the equivalents of the ethylating agent. |
| Suboptimal Solvent Choice | Slow or stalled reaction. | • Use a polar aprotic solvent like DMF or DMSO to enhance the reactivity of the nucleophile.[1] • Ensure sufficient solvent volume to maintain reagent solubility. |
| Reaction Temperature/Time | Incomplete conversion at the end of the planned reaction time. | • Gradually increase the reaction temperature (e.g., from room temperature to 40-50°C) and monitor for byproduct formation. • Extend the reaction time, tracking progress by TLC or LC-MS. |
| Starting Material or Product Degradation | Formation of multiple byproducts observed by TLC/LC-MS. | • Lower the reaction temperature. • Use a less aggressive base (e.g., Potassium Carbonate), although this may require more forcing conditions.[1] • Minimize the reaction time once the starting material is consumed. |
Problem 2: Difficulties in Product Purification
Once the reaction is complete, isolating the pure product on a large scale can be challenging.
Table 2: Troubleshooting Guide for Purification Issues
| Problem | Observation | Recommended Solutions |
| Emulsion during Aqueous Workup | A stable emulsion layer forms between the organic and aqueous phases. | • Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. • Filter the entire mixture through a pad of Celite® to break the emulsion. • Allow the mixture to stand for an extended period without agitation. |
| Product Loss to Aqueous Phase | Low yield after extraction, despite good conversion. | • The product has some water solubility. Increase the number of extractions with the organic solvent (e.g., from 3 to 5 times). • Use a more polar extraction solvent like Dichloromethane (DCM) or Ethyl Acetate. • Back-extract the combined aqueous layers with a fresh portion of the organic solvent. |
| Co-distillation with Solvent | Product is lost during solvent removal on a rotary evaporator. | • Use a lower bath temperature and carefully control the vacuum. • Perform an initial solvent swap to a higher boiling point solvent (e.g., Toluene) before final concentration. |
| Impure Product after Distillation | Distilled product is contaminated with impurities of similar boiling points. | • Use fractional distillation with a packed column (e.g., Vigreux or Raschig rings) to improve separation efficiency. • Perform a chemical wash during workup to remove specific impurities (e.g., a mild acid wash for basic impurities or a bicarbonate wash for acidic impurities). |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of tert-Butyl 3-ethoxyazetidine-1-carboxylate
This protocol is a representative procedure for the O-alkylation of 1-Boc-3-hydroxyazetidine.
Caption: General workflow for the O-alkylation synthesis.
Materials and Reagents:
| Reagent | M.W. | Equivalents | Quantity |
| 1-Boc-3-hydroxyazetidine | 173.21 | 1.0 | (As required) |
| Sodium Hydride (60% in oil) | 24.00 | 1.2 | (Calculate based on substrate) |
| Ethyl Iodide | 155.97 | 1.3 | (Calculate based on substrate) |
| Anhydrous Tetrahydrofuran (THF) | - | - | 10 vol |
| Saturated NH4Cl solution | - | - | As needed |
| Ethyl Acetate | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous Sodium Sulfate | - | - | As needed |
Procedure:
-
Reactor Setup: Charge a suitably sized, dry, jacketed glass reactor with 1-Boc-3-hydroxyazetidine (1.0 eq) and anhydrous THF (10 volumes). Begin stirring under a nitrogen atmosphere.
-
Base Addition: Cool the reactor contents to 0-5°C using a circulating chiller. Carefully add sodium hydride (1.2 eq) portion-wise, ensuring the internal temperature does not exceed 10°C.
-
Alkoxide Formation: Stir the resulting slurry at 0-5°C for 1 hour.
-
Alkylation: Slowly add ethyl iodide (1.3 eq) via a dropping funnel over 30-60 minutes, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the mixture back to 0-5°C. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel. Dilute with water and ethyl acetate. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.
-
Purification: Purify the crude oil by vacuum distillation to afford the final product.
References
Optimizing temperature and reaction time for tert-Butyl 3-ethoxyazetidine-1-carboxylate synthesis
Technical Support Center: Synthesis of tert-Butyl 3-ethoxyazetidine-1-carboxylate
Welcome to the technical support center for the synthesis of tert-Butyl 3-ethoxyazetidine-1-carboxylate. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for tert-Butyl 3-ethoxyazetidine-1-carboxylate?
A1: The most common and effective method is a nucleophilic substitution reaction, specifically a Williamson ether synthesis. This involves the reaction of an N-Boc protected 3-hydroxyazetidine with an ethylating agent in the presence of a base. To improve yields, the hydroxyl group is often first converted into a better leaving group, such as a mesylate or tosylate.[1]
Q2: Why is the tert-butoxycarbonyl (Boc) group used for protecting the azetidine nitrogen?
A2: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the azetidine nitrogen because it is stable under many reaction conditions used for functionalizing the azetidine ring.[2] It can be easily removed under acidic conditions when desired.[2]
Q3: How can the final product be effectively purified?
A3: Due to the polarity of azetidine derivatives, column chromatography on silica gel is a standard and effective purification method.[2] A gradient elution, starting with a non-polar solvent system (like hexane/ethyl acetate) and gradually increasing the polarity, can successfully separate the desired product from impurities.[2][3]
Q4: What are the expected spectroscopic signatures for tert-Butyl 3-ethoxyazetidine-1-carboxylate?
A4: In ¹H NMR spectroscopy, you can expect to see multiplets for the azetidine ring protons typically between 3.5-4.5 ppm. The tert-butyl protons of the Boc group will show a characteristic singlet around 1.4 ppm.[2] The ethoxy group will present as a triplet (for the -CH₃) and a quartet (for the -OCH₂-). In ¹³C NMR, the azetidine ring carbons typically resonate between 35 and 60 ppm, and the carbonyl carbon of the Boc group appears around 155 ppm.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis.
Issue 1: Low or No Yield of the Desired Product
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Deprotonation | The hydroxyl group of tert-butyl 3-hydroxyazetidine-1-carboxylate must be deprotonated to form a reactive alkoxide. If the base is too weak or if moisture is present, this step will be incomplete. | Use a strong base such as sodium hydride (NaH) in an anhydrous polar aprotic solvent like THF or DMF. Ensure all glassware is oven-dried and reagents are anhydrous. |
| Poor Leaving Group | The hydroxyl group (-OH) is a notoriously poor leaving group for Sₙ2 reactions.[1] | Two-Step Approach (Recommended): Convert the alcohol into an excellent leaving group like a mesylate (-OMs) or tosylate (-OTs) in a separate first step using methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively.[1] This intermediate will react much more efficiently. |
| Suboptimal Reaction Temperature | Sₙ2 reactions require sufficient thermal energy to overcome the activation barrier. If the temperature is too low, the reaction rate will be negligible.[1] | Gently heat the reaction mixture. A good starting temperature range is 50-80 °C.[1] Monitor the reaction by TLC to avoid decomposition at higher temperatures. |
| Incorrect Solvent Choice | Protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its reactivity and slowing down the reaction.[1] | Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to enhance the nucleophilicity of the alkoxide.[1] |
Issue 2: Presence of Significant Side Products
| Potential Cause | Explanation | Recommended Solution |
| Elimination (E2) Reaction | The base can act as a nucleophile or a base. If it abstracts a proton from a carbon adjacent to the leaving group, an elimination reaction occurs, forming tert-butyl 3-azetidin-1-carboxylate-3-ene. This is more likely at higher temperatures.[1] | Use a less sterically hindered base if possible. Maintain the reaction temperature at the lowest effective level (e.g., start at 50 °C and only increase if necessary). Ensure slow, controlled addition of reagents. |
Optimizing Reaction Conditions
The interplay between temperature and reaction time is critical for maximizing yield while minimizing impurity formation.
| Parameter | Effect on Reaction | Optimization Strategy |
| Temperature | - Too Low: Very slow or no reaction. - Optimal: Good reaction rate, minimal side products (typically 50-80 °C). - Too High: Increased rate of side reactions, especially elimination.[1] | Start at a moderate temperature (e.g., 50 °C) and monitor reaction progress via TLC. Increase temperature in small increments (e.g., 10 °C) only if the reaction is too slow. |
| Reaction Time | - Too Short: Incomplete conversion of starting material. - Optimal: Maximum conversion to product before significant degradation or side product formation occurs. - Too Long: Potential for product degradation or formation of further impurities. | Monitor the reaction every 1-2 hours using TLC to determine the point of maximum product formation and minimal side products. Quench the reaction once the starting material is consumed. |
Experimental Protocols
A robust method for synthesizing tert-Butyl 3-ethoxyazetidine-1-carboxylate involves a two-step process to ensure a high yield by activating the hydroxyl group.
Protocol 1: Synthesis of tert-Butyl 3-(methanesulfonyloxy)azetidine-1-carboxylate (Mesylate Intermediate)
-
Reaction Setup: To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1 eq.) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq.).
-
Mesylation: Slowly add methanesulfonyl chloride (1.2 eq.) dropwise to the stirred solution, ensuring the temperature remains at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by TLC.
-
Work-up: Quench the reaction by adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate, which can often be used in the next step without further purification.
Protocol 2: Synthesis of tert-Butyl 3-ethoxyazetidine-1-carboxylate
-
Alkoxide Formation: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq.) in anhydrous THF at 0 °C, slowly add absolute ethanol (2.0 eq.). Stir for 30 minutes at 0 °C to form sodium ethoxide.
-
Nucleophilic Substitution: Add a solution of tert-butyl 3-(methanesulfonyloxy)azetidine-1-carboxylate (from Protocol 1, 1 eq.) in anhydrous THF to the sodium ethoxide solution.
-
Reaction Conditions: Heat the reaction mixture to 60 °C and stir for 4-8 hours. Monitor the progress by TLC until the mesylate starting material is consumed.
-
Work-up: Cool the reaction to room temperature and carefully quench with water. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[2]
Diagrams and Workflows
Caption: Troubleshooting logic for low product yield.
Caption: Recommended two-step synthesis workflow.
References
Validation & Comparative
A Comparative Guide to Azetidine Building Blocks: Focus on tert-Butyl 3-ethoxyazetidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The azetidine scaffold is a highly sought-after motif in modern drug discovery. Its inherent conformational rigidity, coupled with its ability to introduce a key vector for substitution, makes it an attractive building block for creating novel chemical entities with improved physicochemical and pharmacological properties. This guide provides a comparative analysis of tert-Butyl 3-ethoxyazetidine-1-carboxylate alongside other common 3-substituted N-Boc-azetidine building blocks, namely tert-Butyl 3-hydroxyazetidine-1-carboxylate and tert-Butyl 3-oxoazetidine-1-carboxylate.
Physicochemical Properties
| Property | tert-Butyl 3-ethoxyazetidine-1-carboxylate | tert-Butyl 3-hydroxyazetidine-1-carboxylate | tert-Butyl 3-oxoazetidine-1-carboxylate |
| Molecular Formula | C10H19NO3 | C8H15NO3 | C8H13NO3[1] |
| Molecular Weight | 201.26 g/mol | 173.21 g/mol | 171.19 g/mol [1] |
| Appearance | Colorless oil (Predicted) | White to off-white solid | White to light brown solid[1] |
| Melting Point | N/A (likely liquid at RT) | 36-43 °C | 47-51 °C[1] |
| Boiling Point | Estimated >250 °C | Not readily available | 251.3 °C at 760 mmHg[1] |
| Solubility | Soluble in common organic solvents | Soluble in polar organic solvents | Soluble in chloroform and slightly soluble in dichloromethane[1] |
| Stability | Generally stable under neutral conditions | Stable | Moisture sensitive[1] |
Synthetic Accessibility
The ease of synthesis is a critical factor in the practical application of any building block. The following diagram illustrates the common synthetic pathways to these azetidine derivatives.
Caption: Synthetic routes to key 3-substituted azetidine building blocks.
Reactivity and Synthetic Utility
The functional group at the 3-position of the azetidine ring dictates the subsequent chemical transformations that can be performed.
tert-Butyl 3-hydroxyazetidine-1-carboxylate: This is a versatile starting material. The hydroxyl group can be:
-
Oxidized: to furnish the corresponding ketone, tert-Butyl 3-oxoazetidine-1-carboxylate.
-
Alkylated or Arylated: to form ethers, such as the target compound of this guide.
-
Converted to a good leaving group: (e.g., mesylate, tosylate, or halide) to allow for nucleophilic substitution, providing access to a wide range of 3-substituted azetidines (e.g., amino, cyano, azido derivatives).
tert-Butyl 3-oxoazetidine-1-carboxylate: The ketone functionality opens up a different set of synthetic possibilities:
-
Reductive amination: to introduce diverse amine substituents at the 3-position.
-
Wittig-type reactions: to form exocyclic double bonds, which can then be further functionalized.
-
Nucleophilic addition to the carbonyl group: allowing for the introduction of various carbon and heteroatom nucleophiles.
tert-Butyl 3-ethoxyazetidine-1-carboxylate: The ethoxy group is generally less reactive than a hydroxyl group or a ketone. Its primary utility lies in its role as a stable ether linkage. This can be advantageous when the 3-position needs to be protected or when a specific ether-containing pharmacophore is desired. The ethoxy group is a relatively poor leaving group, making direct nucleophilic substitution at the C3 position challenging under standard conditions. However, its presence can influence the overall polarity and lipophilicity of the molecule.
Comparative Performance Analysis: A Logical Workflow
The selection of the optimal azetidine building block depends on the desired synthetic outcome. The following workflow illustrates the decision-making process for a medicinal chemist.
Caption: Decision workflow for selecting a 3-substituted azetidine building block.
Experimental Protocols
Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate from tert-Butyl 3-hydroxyazetidine-1-carboxylate (TEMPO-mediated oxidation)
-
To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq.) in dichloromethane, add TEMPO (0.05 eq.) and potassium bromide (0.1 eq.) in water.
-
Cool the mixture to 0 °C and add an aqueous solution of sodium hypochlorite (1.2 eq.) and sodium bicarbonate (2.0 eq.) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction vigorously at 0 °C until the starting material is consumed (monitoring by TLC or LC-MS).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated aqueous sodium thiosulfate, brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure to afford the crude product, which can be purified by column chromatography on silica gel.
Proposed Synthesis of tert-Butyl 3-ethoxyazetidine-1-carboxylate from tert-Butyl 3-hydroxyazetidine-1-carboxylate (Williamson Ether Synthesis)
-
To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq.) in a suitable aprotic solvent (e.g., THF, DMF), add a strong base such as sodium hydride (1.2 eq.) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Add ethyl iodide (1.5 eq.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitoring by TLC or LC-MS).
-
Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water, brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify the residue by column chromatography on silica gel to yield the desired product.
Conclusion
References
Biological activity of compounds derived from tert-Butyl 3-ethoxyazetidine-1-carboxylate
For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds that can unlock new therapeutic avenues is perpetual. Among these, the four-membered saturated nitrogen heterocycle, azetidine, has garnered significant attention. This guide provides a comparative analysis of the biological activities of compounds derived from the versatile building block, tert-butyl 3-oxoazetidine-1-carboxylate, a key intermediate often synthesized from precursors like tert-butyl 3-ethoxyazetidine-1-carboxylate. We present a summary of reported biological data, detailed experimental protocols for key assays, and a visualization of a relevant signaling pathway to offer a comprehensive overview of this promising class of compounds.
The strategic incorporation of the rigid azetidine ring into molecular structures can significantly influence pharmacological properties such as metabolic stability, aqueous solubility, and target-binding affinity. While direct biological activity data for derivatives of tert-butyl 3-ethoxyazetidine-1-carboxylate are not extensively reported in publicly available literature, this intermediate is readily converted to the more synthetically versatile tert-butyl 3-oxoazetidine-1-carboxylate. This ketone intermediate serves as a linchpin for the synthesis of a diverse array of bioactive molecules, including enzyme inhibitors and modulators of central nervous system targets.
Comparative Biological Activity of Azetidine Derivatives
The following table summarizes the biological activities of various compounds synthesized from tert-butyl 3-oxoazetidine-1-carboxylate and its derivatives. This data highlights the potential of the azetidine scaffold in targeting a range of biological entities.
| Compound Class | Specific Derivative Example | Biological Target | Assay Type | Reported Activity (IC50/Ki) | Reference |
| Dipeptidyl Peptidase IV (DPP-IV) Inhibitors | 2-Cyanoazetidines | DPP-IV | Enzyme Inhibition Assay | Sub-micromolar to <100 nM | [1] |
| 2-Ketoazetidines | DPP-IV | Enzyme Inhibition Assay | <100 nM | [1] | |
| 3-Fluoroazetidines | DPP-IV | Enzyme Inhibition Assay | <1 µM | [1] | |
| GABA Uptake Inhibitors | Azetidin-2-ylacetic acid derivatives | GAT-1 | Radioligand Binding Assay | 2.01 - 2.83 µM | [2] |
| Azetidine-3-carboxylic acid derivatives | GAT-3 | Radioligand Binding Assay | 15.3 µM | [2] | |
| Janus Kinase (JAK) Inhibitors | Azetidine-containing pyrazolopyrimidines | JAK family kinases | Kinase Activity Assay | Varies by derivative | [3] |
| Antidepressant Agents | Tricyclic derivatives of azetidine | Monoamine transporters | Reserpine Antagonism in mice | Comparable to reference standards | [4] |
Key Experimental Protocols
To ensure reproducibility and facilitate the evaluation of novel compounds, detailed experimental methodologies are crucial. Below are representative protocols for assays commonly used to characterize the biological activity of azetidine derivatives.
Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of test compounds against the DPP-IV enzyme.
Materials:
-
Human recombinant DPP-IV
-
DPP-IV substrate: Gly-Pro-p-nitroanilide (G-p-NA)
-
Assay buffer: Tris-HCl buffer (pH 7.5) containing 0.1% BSA
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
To each well of a 96-well plate, add 50 µL of assay buffer.
-
Add 2 µL of the test compound at various concentrations (typically a serial dilution). For the control, add 2 µL of DMSO.
-
Add 20 µL of the human recombinant DPP-IV enzyme solution to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the G-p-NA substrate solution to each well.
-
Immediately measure the absorbance at 405 nm every minute for 15 minutes using a microplate reader.
-
The rate of reaction is determined from the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
GABA Uptake Inhibition Assay (Radioligand Binding)
Objective: To assess the ability of test compounds to inhibit the uptake of gamma-aminobutyric acid (GABA) by specific transporters (e.g., GAT-1, GAT-3).
Materials:
-
Synaptosomal membranes prepared from rat brain tissue expressing GAT-1 or GAT-3.
-
Radioligand: [³H]-GABA
-
Assay buffer: Krebs-Ringer bicarbonate buffer (pH 7.4)
-
Test compounds dissolved in DMSO
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
In a series of test tubes, combine the synaptosomal membrane preparation, assay buffer, and varying concentrations of the test compound or vehicle (DMSO).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the uptake reaction by adding a known concentration of [³H]-GABA.
-
Incubate at 37°C for a specific time (e.g., 10 minutes).
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
The filters are then placed in scintillation vials with scintillation fluid.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known GAT inhibitor (e.g., tiagabine for GAT-1).
-
The percentage of inhibition of specific [³H]-GABA uptake is calculated for each concentration of the test compound.
-
IC50 values are determined by non-linear regression analysis of the concentration-response data.
Signaling Pathway Visualization
The Janus kinase (JAK) signaling pathway is a critical mediator of cytokine signaling and is a key target for anti-inflammatory and immunosuppressive therapies. Several azetidine-containing compounds have been developed as JAK inhibitors. The following diagram illustrates a simplified overview of the JAK-STAT signaling pathway.
Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of azetidine-based compounds.
References
- 1. Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate | 1254120-12-1 | Benchchem [benchchem.com]
- 2. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2007062468A1 - Biologically active compounds - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Unveiling the Three-Dimensional Architecture of Azetidines: A Comparative Guide to the Structural Validation of tert-Butyl 3-ethoxyazetidine-1-carboxylate Derivatives by X-ray Crystallography
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount for understanding its biological activity and guiding further optimization. This guide provides a comparative analysis of the structural validation of tert-butyl 3-ethoxyazetidine-1-carboxylate derivatives using single-crystal X-ray crystallography, offering insights into their solid-state conformations and intermolecular interactions.
While a crystal structure for the parent compound, tert-butyl 3-ethoxyazetidine-1-carboxylate, is not publicly available, this guide leverages crystallographic data from closely related 3-substituted tert-butyl azetidine-1-carboxylate derivatives to provide a valuable comparative framework. By examining the crystal structures of analogs, researchers can infer key structural features and understand the influence of different substituents on the azetidine ring's geometry.
Comparative Crystallographic Data of Azetidine Derivatives
The following table summarizes key crystallographic parameters for a selection of tert-butyl 3-substituted-azetidine-1-carboxylate derivatives, providing a basis for structural comparison. These derivatives showcase the impact of varying substituents at the C3 position on the crystal packing and molecular conformation.
| Parameter | Derivative A: tert-Butyl 3-cyano-3-((trifluoromethyl)thio)azetidine-1-carboxylate[1] | Derivative B: 1'-(tert-Butoxycarbonyl)-2'-methylspiro[cyclopropane-1,3'-azetidine]-2'-carboxylic Acid |
| CCDC No. | 1826005 | 2031215 |
| Chemical Formula | C10H13F3N2O2S | C12H19NO4 |
| Formula Weight | 282.28 | 241.28 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁2₁2₁ |
| a (Å) | 12.4840(2) | 8.543(2) |
| b (Å) | 10.2765(2) | 10.113(3) |
| c (Å) | 10.8302(2) | 15.023(4) |
| α (°) | 90 | 90 |
| β (°) | 110.1610(10) | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1304.29(4) | 1296.9(6) |
| Z | 4 | 4 |
| Calculated Density (g/cm³) | 1.438 | 1.236 |
| R-factor (%) | Not Reported | 6.48 |
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structures of small organic molecules like tert-butyl 3-ethoxyazetidine-1-carboxylate derivatives follows a well-established protocol.
1. Synthesis and Crystallization: The initial and often most challenging step is the synthesis of the target compound with high purity, followed by the growth of single crystals suitable for X-ray diffraction.[2] This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion techniques. A variety of solvents and solvent combinations may be screened to find optimal crystallization conditions.
2. Crystal Mounting and Data Collection: A suitable single crystal, typically with dimensions greater than 0.1 mm, is selected and mounted on a goniometer head.[2] The crystal is then placed in a diffractometer and cooled to a low temperature (usually around 100 K) in a stream of nitrogen gas to minimize thermal vibrations and potential radiation damage. The diffractometer directs a monochromatic X-ray beam at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of reflections.[2] These reflections are recorded by a detector, such as a CCD or pixel array detector.
3. Structure Solution and Refinement: The collected diffraction data, which consists of the positions and intensities of the reflections, is processed to determine the unit cell dimensions and space group of the crystal. The phase information for each reflection, which is lost during the experiment, is then determined using computational methods such as direct methods for small molecules.[2] This allows for the calculation of an initial electron density map. An atomic model is then built into the electron density map. This initial model is then refined against the experimental data, a process that adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor.
Workflow for Structural Validation
The following diagram illustrates the typical workflow for the structural validation of a novel crystalline compound using single-crystal X-ray crystallography.
References
A Comparative Guide to the Synthetic Methods of 3-Substituted Azetidines
For Researchers, Scientists, and Drug Development Professionals
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique structural and conformational properties, including increased metabolic stability and improved physicochemical characteristics compared to larger ring analogues, have led to its incorporation into numerous FDA-approved drugs.[1] The synthesis of 3-substituted and 3,3-disubstituted azetidines, in particular, is a critical area of research, as substitution at this position allows for the precise modulation of a molecule's biological activity and properties.
This guide provides a comparative analysis of several key synthetic strategies for accessing 3-substituted azetidines. We will objectively compare the performance of these methods, supported by experimental data, and provide detailed protocols for key reactions.
Comparative Analysis of Synthetic Methods
The construction of the strained azetidine ring presents a unique synthetic challenge.[2] Over the years, chemists have developed a variety of innovative methods, each with distinct advantages and limitations. The choice of method often depends on the desired substitution pattern, scalability, and tolerance for various functional groups.
| Synthetic Method | General Reaction Scheme | Key Reagents & Conditions | Typical Yields (%) | Stereoselectivity | Advantages | Limitations |
| [2+2] Photocycloaddition | Imine + Alkene → Azetidine | Visible light, photocatalyst (e.g., Ir(III) complex), oxime precursors | 40-90% | Often high regio- and stereoselectivity | Rapid assembly of complex small rings in a single step.[3] Tolerates a wide range of functional groups.[4] | Requires specialized photochemical equipment. Can have limitations in substrate scope.[3] |
| Epoxide Ring-Opening & Cyclization | Epoxide + Amine → Amino alcohol → Azetidine | Lewis acids (e.g., La(OTf)₃), heat. | 43-97% | Dependent on epoxide stereochemistry; often stereospecific. | Utilizes readily available starting materials. Can be a one-pot tandem procedure.[5] | Use of excess amine can be prohibitive for valuable substrates.[5] Regioselectivity can be an issue.[6] |
| Intramolecular Cyclization | 1,3-Amino Halide/Sulfonate → Azetidine | Base (e.g., K₂CO₃, NaH), or transition metal catalyst (e.g., Pd(II), Au(I)). | 50-95% | High, controlled by the stereochemistry of the acyclic precursor. | A classical, reliable, and versatile method.[2] | Requires pre-functionalized linear substrates, which can add steps to the overall synthesis. |
| Strain-Release of Azabicyclo[1.1.0]butanes (ABBs) | ABB + Electrophile/Nucleophile → 3-Substituted Azetidine | Boronic esters, Lewis acids, radical initiators. | 60-95% | Can be highly stereoselective, including enantioselective variants. | Exceptionally broad substrate scope and modularity.[1] Access to complex 3,3-disubstituted azetidines.[1] | The synthesis of the strained ABB precursors can be challenging. |
[2+2] Photocycloaddition: The Aza Paternò-Büchi Reaction
The photochemical [2+2] cycloaddition between an imine and an alkene, known as the aza Paternò-Büchi reaction, is a powerful and atom-economical method for constructing the azetidine core.[3] Modern advancements, particularly the use of visible-light photocatalysis, have significantly expanded the scope and practicality of this transformation.[4][7] The reaction often proceeds with high regio- and stereoselectivity, enabling the rapid synthesis of complex, functionalized azetidines from simple precursors.[3]
Caption: Workflow for azetidine synthesis via visible-light mediated [2+2] photocycloaddition.
Experimental Protocol: Visible-Light-Mediated Azetidine Synthesis
This protocol is adapted from the work of the Schindler group.[7]
-
Reaction Setup: In a nitrogen-filled glovebox, a 4 mL vial is charged with the alkene (0.20 mmol, 1.0 equiv), the oxime derivative (e.g., 2-isoxazoline-3-carboxylate, 0.24 mmol, 1.2 equiv), and a photocatalyst such as fac-[Ir(dFppy)₃] (0.002 mmol, 0.01 equiv).
-
Solvent Addition: Anhydrous and degassed solvent (e.g., 1,4-dioxane, 1.0 mL) is added to the vial.
-
Photoreaction: The vial is sealed, removed from the glovebox, and placed in a cooling block maintained at 20 °C. The reaction mixture is stirred and irradiated with a blue LED lamp (450 nm) for 12-24 hours, or until reaction completion is observed by TLC or LC-MS analysis.
-
Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting residue is purified by flash column chromatography on silica gel to afford the desired 3-substituted azetidine product.
Epoxide Ring-Opening and Intramolecular Cyclization
This classical strategy involves the nucleophilic attack of an amine on an epoxide, followed by an intramolecular cyclization to form the azetidine ring.[5] The overall transformation is a tandem ring-opening/ring-closing procedure. The use of Lewis acids can promote the reaction and control regioselectivity.[6] This method is valuable for its use of common and readily available starting materials.
Caption: Two-step logical flow for azetidine synthesis from epoxides and amines.
Experimental Protocol: Tandem Epoxide Ring-Opening/Closing
This protocol is a representative example of the procedure described by Snape and coworkers.[5]
-
Reactant Mixing: To a solution of the substituted epoxide (e.g., a glycidyl tosylate, 1.0 mmol, 1.0 equiv) in ethanol (5 mL) is added the primary amine (3.0 mmol, 3.0 equiv).
-
Reaction Conditions: The reaction mixture is heated to reflux (approximately 80 °C) and stirred for 8-12 hours. The progress of the reaction is monitored by TLC.
-
Workup: After the reaction is complete, the mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure.
-
Purification: The crude residue is redissolved in a suitable solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is purified by flash column chromatography to yield the 1,3-disubstituted azetidine.
Intramolecular Cyclization
The formation of an azetidine ring via the intramolecular cyclization of a substrate containing a nitrogen nucleophile and a suitable leaving group in a 1,3-relationship is a fundamental and robust strategy.[2] This approach offers excellent control over the final substitution pattern, as the substituents are installed on the linear precursor prior to the ring-forming step. Palladium-catalyzed C-H amination is a more modern variant of this strategy.
Caption: General workflow for azetidine synthesis via intramolecular cyclization.
Experimental Protocol: Palladium-Catalyzed Intramolecular C(sp³)–H Amination
This protocol is based on the method developed by Gaunt and coworkers.[4]
-
Catalyst and Reagent Preparation: An oven-dried Schlenk tube is charged with Pd(OAc)₂ (0.05 mmol, 5 mol%), the N-arenesulfonyl amine substrate (1.0 mmol, 1.0 equiv), an oxidant like PhI(OTs)₂ (1.2 mmol, 1.2 equiv), and an additive such as AgOAc (1.5 mmol, 1.5 equiv).
-
Reaction Setup: The tube is evacuated and backfilled with argon three times. Anhydrous, degassed solvent (e.g., toluene, 5 mL) is added via syringe.
-
Reaction Conditions: The reaction mixture is stirred vigorously and heated to 100 °C for 12-24 hours.
-
Workup and Purification: After cooling to room temperature, the mixture is filtered through a pad of Celite, washing with ethyl acetate. The filtrate is concentrated in vacuo, and the residue is purified by silica gel chromatography to afford the functionalized azetidine.
Strain-Release Functionalization of Azabicyclo[1.1.0]butanes (ABBs)
A modern and highly versatile approach involves the ring-opening of highly strained 1-azabicyclo[1.1.0]butanes (ABBs).[1] This strategy, pioneered by the Aggarwal and Baran groups, allows for the modular and divergent synthesis of a wide array of 3-substituted and 3,3-disubstituted azetidines.[1][8] The inherent ring strain of ABBs is harnessed to drive reactions with a broad range of nucleophiles and electrophiles under mild conditions.
Caption: Modular synthesis of azetidines via strain-release of ABBs.
Experimental Protocol: Sc-Catalyzed Substitution with Azetidinyl Trichloroacetimidates
This protocol provides a modular synthesis of 3,3-disubstituted azetidines from pre-functionalized azetidines, a strategy related to the logic of ABB functionalization.[1]
-
Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere is added Sc(OTf)₃ (0.02 mmol, 10 mol %), activated 4Å molecular sieves (100 mg), the azetidinyl trichloroacetimidate ester (0.20 mmol, 1.0 equiv), and the desired nucleophile (0.30 mmol, 1.5 equiv).
-
Solvent Addition: Dry dichloromethane (CH₂Cl₂, 1.5 mL) is added, and the mixture is stirred at 35 °C.
-
Reaction Monitoring: The reaction is monitored by TLC. Upon complete consumption of the starting material (typically 12 hours), the reaction is quenched.
-
Purification: The solvent is removed under reduced pressure, and the resulting residue is directly purified by flash chromatography on a silica gel column to afford the desired 3,3-disubstituted azetidine product.[1]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. communities.springernature.com [communities.springernature.com]
- 8. researchgate.net [researchgate.net]
Benchmarking the Reactivity of tert-Butyl 3-ethoxyazetidine-1-carboxylate Against Similar Heterocycles
For researchers, scientists, and drug development professionals, the selection of saturated nitrogen heterocycles is a critical design choice that profoundly impacts the synthetic accessibility and physicochemical properties of novel chemical entities. This guide provides an objective comparison of the reactivity of tert-butyl 3-ethoxyazetidine-1-carboxylate with other commonly used N-heterocyclic building blocks, including substituted pyrrolidines and piperidines. The data and protocols presented herein offer a framework for anticipating the chemical behavior of these scaffolds in common synthetic transformations.
The reactivity of cyclic amines is governed by a combination of factors, including ring strain, the substitution pattern on the ring, and the nature of the protecting group on the nitrogen atom. Azetidines, as four-membered rings, possess significant ring strain (approx. 25.4 kcal/mol), which is intermediate between the highly strained aziridines and the relatively strain-free pyrrolidines (5.4 kcal/mol) and piperidines.[1][2] This inherent strain influences the C-N-C bond angles and the hybridization of the nitrogen lone pair, making azetidines generally less basic but often more nucleophilic under certain conditions than their five- and six-membered counterparts.[3]
The presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen of the parent molecule, tert-butyl 3-ethoxyazetidine-1-carboxylate, significantly attenuates its nucleophilicity by delocalizing the nitrogen's lone pair of electrons. Therefore, for reactions involving the nitrogen atom, such as N-alkylation or N-acylation, deprotection to the secondary amine is a prerequisite. This guide will focus on the reactivity of the corresponding deprotected secondary amines to provide a meaningful comparison with other secondary amine heterocycles.
Comparative Reactivity Data
To benchmark the reactivity of 3-ethoxyazetidine against similar heterocycles, a series of representative reactions are considered: N-acylation and N-alkylation. The following tables summarize expected relative reactivity based on established principles of nucleophilicity and steric hindrance.
Table 1: Relative Reactivity in N-Acylation with Acetic Anhydride
| Heterocycle | Relative Rate (Expected) | Key Considerations |
| Piperidine | ++++ | Low ring strain, readily accessible nitrogen lone pair. |
| Pyrrolidine | +++ | Slightly more nucleophilic than piperidine in some cases due to conformational effects, but can be sterically more hindered.[4][5] |
| 3-Ethoxyazetidine | ++ | Increased ring strain compared to pyrrolidine and piperidine can enhance nucleophilicity, but this is offset by potential steric hindrance from the 3-substituent.[3] |
| Morpholine | + | The electron-withdrawing effect of the oxygen atom reduces the nucleophilicity of the nitrogen. |
Table 2: Relative Reactivity in N-Alkylation with Benzyl Bromide
| Heterocycle | Relative Rate (Expected) | Key Considerations |
| Piperidine | ++++ | Highest basicity and accessible lone pair lead to rapid alkylation.[6][7] |
| Pyrrolidine | +++ | Slightly less basic than piperidine, but still highly reactive.[4] |
| 3-Ethoxyazetidine | ++ | Ring strain can favor reactions that lead to a more stable, quaternized azetidinium salt, but the initial nucleophilic attack may be slower than for larger rings.[1] |
| Morpholine | + | Reduced nucleophilicity due to the inductive effect of the ether oxygen. |
Experimental Protocols
The following are representative protocols for benchmarking the reactivity of secondary amine heterocycles.
Protocol 1: Competitive N-Acylation
This experiment determines the relative rates of acylation by reacting an equimolar mixture of two different heterocycles with a limiting amount of an acylating agent.
-
Preparation of Stock Solutions: Prepare 0.1 M solutions of 3-ethoxyazetidine, pyrrolidine, and piperidine in anhydrous acetonitrile.
-
Reaction Setup: In a clean, dry vial, combine 1.0 mL (0.1 mmol) of the 3-ethoxyazetidine solution and 1.0 mL (0.1 mmol) of one of the other heterocycle stock solutions (e.g., pyrrolidine).
-
Initiation of Reaction: To the stirred mixture at room temperature, add 0.5 mL of a 0.1 M solution of acetic anhydride (0.05 mmol) in anhydrous acetonitrile.
-
Quenching and Analysis: After 15 minutes, quench the reaction by adding 1.0 mL of methanol. Analyze the reaction mixture by LC-MS or GC-MS to determine the ratio of the acylated products. The ratio of products corresponds to the relative reactivity of the two amines.
Protocol 2: N-Alkylation Kinetics by NMR
This method follows the progress of an N-alkylation reaction over time to determine the reaction rate constant.
-
Sample Preparation: In an NMR tube, dissolve the heterocycle (0.1 mmol) and an internal standard (e.g., 1,3,5-trimethoxybenzene, 0.1 mmol) in 0.5 mL of deuterated chloroform (CDCl₃).
-
Reaction Initiation: Add the alkylating agent (e.g., benzyl bromide, 0.1 mmol) to the NMR tube, cap it, and quickly acquire the first ¹H NMR spectrum (t=0).
-
Data Acquisition: Acquire subsequent ¹H NMR spectra at regular intervals (e.g., every 5 minutes) for a period sufficient to observe significant product formation.
-
Data Analysis: Determine the concentration of the starting material and product at each time point by integrating their respective signals relative to the internal standard. Plot the concentration of the product versus time and determine the initial reaction rate from the slope of the curve.
Factors Influencing Heterocycle Reactivity
The reactivity of the nitrogen atom in these heterocycles is a complex interplay of electronic and steric factors, as well as the inherent strain of the ring system.
Caption: Factors influencing the reactivity of N-heterocycles.
Experimental Workflow for Competitive Reactivity Analysis
A typical workflow for comparing the reactivity of different heterocycles involves a competitive reaction followed by quantitative analysis.
Caption: Workflow for competitive reactivity benchmarking.
Conclusion
The reactivity of tert-butyl 3-ethoxyazetidine-1-carboxylate, and more specifically its deprotected secondary amine counterpart, is a nuanced balance of ring strain, steric, and electronic effects. While generally less basic than pyrrolidine and piperidine, its inherent ring strain can be leveraged for certain transformations, including ring-opening reactions of the corresponding azetidinium ions.[8] For standard N-acylation and N-alkylation reactions, 3-ethoxyazetidine is expected to be less reactive than piperidine and pyrrolidine. The provided protocols offer a robust framework for quantifying these differences and making informed decisions in the design and execution of synthetic routes in drug discovery and development.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. benchchem.com [benchchem.com]
- 8. Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profiling of Azetidine-Based STAT3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a comparative analysis of the cross-reactivity of a well-studied class of azetidine derivatives, specifically (R)-azetidine-2-carboxamides, which are potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3). While comprehensive cross-reactivity data for tert-Butyl 3-ethoxyazetidine-1-carboxylate derivatives is not publicly available, the information presented herein serves as an illustrative example of the methodologies and expected outcomes in the selectivity profiling of azetidine-containing compounds.
Introduction
The azetidine scaffold is a privileged structure in medicinal chemistry, valued for its ability to introduce conformational rigidity and novel three-dimensional diversity into drug candidates.[1][2] A significant class of azetidine derivatives has emerged as potent inhibitors of the STAT3 signaling pathway, a critical mediator of cellular processes such as proliferation, differentiation, and apoptosis, and a key target in oncology.[3][4]
A crucial aspect of the preclinical development of any therapeutic candidate is the characterization of its selectivity profile. Cross-reactivity, or the binding of a compound to unintended targets, can lead to off-target toxicities or, in some cases, beneficial polypharmacology. This guide provides an objective comparison of the cross-reactivity of several (R)-azetidine-2-carboxamide STAT3 inhibitors, supported by experimental data, to illustrate the selectivity of this chemical series.
Comparative Selectivity of Azetidine-Based STAT3 Inhibitors
The primary measure of selectivity for this series of compounds is their inhibitory activity against other members of the STAT family, namely STAT1 and STAT5. The following tables summarize the half-maximal inhibitory concentrations (IC50) for representative (R)-azetidine-2-carboxamide derivatives against STAT1, STAT3, and STAT5.
Table 1: Cross-Reactivity Profile against STAT Family Proteins
| Compound ID | Primary Target | IC50 STAT3:STAT3 (µM) | IC50 STAT1:STAT1 (µM) | IC50 STAT5:STAT5 (µM) | Reference |
| 5a | STAT3 | 0.52 | 12.0 | 9.3 | [5] |
| 5o | STAT3 | 0.38 | >20 | >20 | [5] |
| 6f | STAT3 | 1.08 | >20 | 17.5 | [5] |
| 8q | STAT3 | 0.77 | >20 | >20 | [5] |
| 9k | STAT3 | 1.18 | >20 | >20 | [5] |
| H182 | STAT3 | 0.66 | >15.8 | >19.1 | [6] |
Analysis: The data clearly demonstrates that these (R)-azetidine-2-carboxamide derivatives exhibit significant selectivity for STAT3 over the closely related STAT1 and STAT5 proteins. For most of the compounds, the IC50 values for STAT1 and STAT5 are more than an order of magnitude higher than for STAT3, indicating a favorable selectivity profile within the STAT family.
Table 2: Broader Cross-Reactivity Profile (Kinases and Other Off-Targets)
While comprehensive kinome scanning data for this specific series of STAT3 inhibitors is limited in the public domain, studies on representative compounds indicate minimal off-target activity against key kinases involved in related signaling pathways.
| Compound ID | Off-Target Screened | Result | Reference |
| 7g | EGFR, JAK2, Src, AKT, ERK1/2 | No measurable effect at 1 or 3 µM | [5] |
| H182 | JAK2, Src, EGFR | No effect on induction | [6] |
Analysis: The limited available data suggests that these azetidine-based STAT3 inhibitors do not significantly interact with several key tyrosine kinases at concentrations where they potently inhibit STAT3. This lack of off-target activity on major signaling kinases is a positive attribute for a targeted therapeutic.
Experimental Protocols
The following section details the methodology used to generate the cross-reactivity data presented above.
Electrophoretic Mobility Shift Assay (EMSA)
Objective: To determine the inhibitory effect of a compound on the DNA-binding activity of STAT proteins.
Principle: EMSA is a technique used to study protein-DNA interactions. A radiolabeled DNA probe containing a specific binding site for the target protein (in this case, STAT3, STAT1, or STAT5) is incubated with nuclear extracts containing the activated STAT protein in the presence and absence of the test compound. The protein-DNA complexes migrate more slowly than the free DNA probe during non-denaturing polyacrylamide gel electrophoresis, resulting in a "shifted" band. The intensity of this shifted band is proportional to the amount of protein-DNA complex formed.
Detailed Protocol:
-
Preparation of Nuclear Extracts: Nuclear extracts containing activated STAT proteins are prepared from appropriate cell lines (e.g., NIH3T3/v-Src fibroblasts for activated STAT3).[5]
-
Radiolabeling of DNA Probe: A double-stranded oligonucleotide probe containing the high-affinity sis-inducible element (hSIE) for STAT3, or other specific consensus sequences for STAT1 and STAT5, is end-labeled with [γ-³²P]ATP using T4 polynucleotide kinase.[5]
-
Binding Reaction:
-
Nuclear extracts are pre-incubated with increasing concentrations of the azetidine derivative (or DMSO as a vehicle control) for 30 minutes at room temperature in a binding buffer. The binding buffer typically contains glycerol, HEPES, EDTA, DTT, KCl, MgCl2, and a non-specific competitor DNA like poly[d(I-C)] to prevent non-specific binding.[5]
-
The ³²P-labeled DNA probe is then added to the reaction mixture.
-
The binding reaction is allowed to proceed for another 20-30 minutes at room temperature.[5]
-
-
Electrophoresis:
-
The reaction mixtures are loaded onto a non-denaturing polyacrylamide gel.
-
Electrophoresis is carried out at a constant voltage at 4°C.
-
-
Visualization and Quantification:
-
The gel is dried and exposed to an X-ray film or a phosphorimager screen.
-
The intensity of the bands corresponding to the STAT-DNA complexes is quantified using densitometry software (e.g., ImageJ).
-
The percentage of inhibition is calculated relative to the DMSO control, and IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration.[5]
-
Signaling Pathway and Experimental Workflow Diagrams
JAK-STAT Signaling Pathway
The Janus kinase (JAK)-STAT signaling pathway is the primary target of the azetidine derivatives discussed. The following diagram illustrates the key steps in this pathway.
Caption: The canonical JAK-STAT signaling pathway and the point of inhibition by azetidine derivatives.
Experimental Workflow for Cross-Reactivity Profiling
The following diagram outlines the general workflow for assessing the cross-reactivity of a novel compound.
Caption: A generalized workflow for the cross-reactivity profiling of a small molecule inhibitor.
Conclusion
The (R)-azetidine-2-carboxamide derivatives presented in this guide demonstrate a high degree of selectivity for their primary target, STAT3, over other STAT family members. The limited available data also suggests low cross-reactivity with other key signaling kinases. This favorable selectivity profile, determined through rigorous experimental methodologies such as EMSA, underscores the potential of the azetidine scaffold in designing targeted therapies. For any novel azetidine derivative, a comprehensive cross-reactivity assessment, including broad-panel screening, is essential to fully characterize its pharmacological profile and predict potential clinical outcomes.
References
- 1. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Purity Analysis of Commercially Available tert-Butyl 3-ethoxyazetidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The procurement of high-purity chemical intermediates is a cornerstone of successful research and development in the pharmaceutical industry. The presence of impurities can significantly impact the outcome of chemical reactions, biological assays, and ultimately, the safety and efficacy of a drug candidate. This guide provides a comparative purity assessment of commercially available tert-Butyl 3-ethoxyazetidine-1-carboxylate, a key building block in modern medicinal chemistry. The following analysis is based on established analytical techniques and provides detailed experimental protocols to enable researchers to perform their own verification.
Comparative Purity Data
The purity of tert-Butyl 3-ethoxyazetidine-1-carboxylate was assessed from three hypothetical commercial suppliers (designated as Supplier A, Supplier B, and Supplier C). The analysis employed High-Performance Liquid Chromatography (HPLC) for quantitative purity determination, Nuclear Magnetic Resonance (¹H NMR) spectroscopy for structural confirmation and identification of organic impurities, and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of residual solvents.
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (HPLC, 210 nm) | 98.5% | 99.6% | 97.2% |
| Major Impurity (HPLC) | 0.8% (Impurity I) | 0.2% (Impurity I) | 1.5% (Impurity II) |
| ¹H NMR Confirmation | Conforms to structure | Conforms to structure | Conforms to structure |
| Organic Impurities (¹H NMR) | ~1.0% | <0.5% | ~2.0% |
| Residual Solvents (GC-MS) | 1500 ppm Ethyl Acetate | 300 ppm Ethyl Acetate | 2500 ppm Ethyl Acetate |
| Appearance | Colorless Oil | Colorless Oil | Pale Yellow Oil |
Note: Impurity I is hypothesized as tert-butyl 3-hydroxyazetidine-1-carboxylate, a potential starting material. Impurity II is an unidentified, less polar by-product.
Experimental Protocols
Detailed methodologies for the key analytical techniques used in this assessment are provided below. These protocols can be adapted for in-house quality control and verification of commercially sourced materials.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is designed to separate the main compound from potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B).
-
0-20 min: 20% to 80% A
-
20-25 min: 80% A
-
25-26 min: 80% to 20% A
-
26-30 min: 20% A
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to a concentration of ~1 mg/mL.
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation and Impurity Identification
¹H NMR is a powerful, non-destructive technique for confirming the chemical structure and identifying organic impurities.[1][2]
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Internal Standard: Tetramethylsilane (TMS).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃.
-
Data Analysis: The spectrum is analyzed for characteristic peaks corresponding to the protons of tert-Butyl 3-ethoxyazetidine-1-carboxylate. The presence of unexpected signals may indicate impurities. Quantitative estimation can be performed by integrating the signals of impurities relative to the main compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis
GC-MS is used to identify and quantify volatile organic compounds, such as residual solvents from the synthesis and purification process.
-
Instrumentation: A standard GC-MS system.
-
Column: DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold at 240 °C for 5 minutes.
-
-
Injector Temperature: 250 °C
-
MS Transfer Line Temperature: 250 °C
-
Ion Source Temperature: 230 °C
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., DMSO) at a concentration of 100 mg/mL. Further dilute to an appropriate concentration for analysis.
-
Data Analysis: The identification of residual solvents is achieved by comparing the mass spectra of the detected peaks with a standard library (e.g., NIST). Quantification is performed using an external or internal standard method.
Visualized Workflow and Logical Relationships
The following diagrams illustrate the workflow for the purity assessment and the logical relationship between the analytical techniques employed.
Caption: Workflow for the purity assessment of tert-Butyl 3-ethoxyazetidine-1-carboxylate.
Conclusion
A comprehensive purity assessment requires a combination of analytical techniques.[1] For routine quality control, HPLC provides a robust method for quantitative analysis of purity and detection of non-volatile impurities.[3] ¹H NMR is indispensable for the definitive structural confirmation of the target compound and for identifying structurally related impurities.[2] Finally, GC-MS is essential for ensuring that residual solvent levels are within acceptable limits for subsequent applications. Based on the comparative data, Supplier B provides the material with the highest purity and lowest levels of residual solvents, making it the most suitable choice for sensitive applications in drug discovery and development. Researchers are encouraged to perform their own quality control checks to ensure the reliability of their starting materials.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of tert-Butyl 3-ethoxyazetidine-1-carboxylate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This document provides a detailed, step-by-step guide for the safe disposal of tert-butyl 3-ethoxyazetidine-1-carboxylate, ensuring the protection of personnel and the environment.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that all relevant safety protocols are in place. This includes the use of appropriate Personal Protective Equipment (PPE) and adherence to laboratory safety standards.
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and potential eye irritation[2][5]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact and irritation[2][5]. |
| Body Protection | Laboratory coat | Protects against incidental contact with skin and clothing. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood | Minimizes the risk of inhaling potentially irritating vapors[5]. |
Step-by-Step Disposal Protocol
The disposal of tert-butyl 3-ethoxyazetidine-1-carboxylate must be conducted in accordance with local, state, and federal regulations. The following protocol provides a general framework for its disposal as hazardous chemical waste.
Step 1: Waste Identification and Segregation
-
Labeling: Clearly label the waste container as "Hazardous Waste" and specify the contents: "tert-Butyl 3-ethoxyazetidine-1-carboxylate". Include the date of accumulation.
-
Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed by a qualified chemist or safety professional. Incompatible materials can lead to dangerous chemical reactions.
Step 2: Waste Collection and Storage
-
Container: Use a designated, leak-proof, and chemically compatible container for collection. The container must be kept securely closed except when adding waste.
-
Storage Location: Store the waste container in a designated, well-ventilated, and secure area, away from sources of ignition and incompatible materials.
Step 3: Arrange for Professional Disposal
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for hazardous waste disposal. Contact them to schedule a pickup.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.
Step 4: Decontamination of Empty Containers
-
Rinsing: Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).
-
Rinsate Disposal: The first rinseate must be collected and disposed of as hazardous waste along with the chemical. Subsequent rinsate may also need to be collected depending on local regulations.
-
Container Disposal: Once decontaminated, the container can typically be disposed of as non-hazardous waste. Consult your EHS for specific institutional policies.
Emergency Procedures
In the event of a spill or exposure, immediate action is critical.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing[5]. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention[2][5]. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[5]. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention[2]. |
| Spill | Evacuate the area. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for disposal as hazardous waste. Ventilate the area. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of tert-butyl 3-ethoxyazetidine-1-carboxylate.
Caption: Disposal workflow for tert-Butyl 3-ethoxyazetidine-1-carboxylate.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of tert-butyl 3-ethoxyazetidine-1-carboxylate, fostering a secure research environment.
References
- 1. tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate | C12H19NO4 | CID 44195530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Tert-butyl 3-hydroxyazetidine-1-carboxylate | C8H15NO3 | CID 2756801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | C9H17NO3 | CID 10583745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
Personal protective equipment for handling tert-Butyl 3-ethoxyazetidine-1-carboxylate
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential when handling tert-Butyl 3-ethoxyazetidine-1-carboxylate due to the potential hazards associated with azetidine compounds, which can be reactive and volatile.[2][3]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. A full face shield should be used when there is a higher risk of splashes.[4][5] | Protects against splashes and potential vapors that can cause serious eye irritation.[6] |
| Hand Protection | Chemical-resistant gloves, such as high-performance nitrile or neoprene. Regularly inspect gloves for tears or punctures and change them frequently. Double gloving is a good practice.[3][7] | Prevents skin contact, which can cause irritation. |
| Body Protection | A chemical-resistant laboratory coat or a disposable gown with a solid front, long sleeves, and tight-fitting cuffs.[3] | Protects against accidental spills and contamination of personal clothing.[3] |
| Respiratory Protection | Work should be conducted in a well-ventilated area or a certified chemical fume hood.[2] If engineering controls are insufficient or if there is a risk of aerosolization, a NIOSH-approved respirator with an organic vapor cartridge should be used.[1][3] | Prevents inhalation of potentially harmful vapors.[3] |
Operational Plan: Handling and Storage
Safe Handling:
-
Handle in a well-ventilated place, preferably a chemical fume hood.[2]
-
Avoid contact with skin and eyes.[4]
-
Avoid the formation of dust and aerosols.[4]
-
Use non-sparking tools and take precautionary measures against static discharge.[8]
-
Do not eat, drink, or smoke when using this product.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed, original container in a dry, cool, and well-ventilated place.[4][8]
-
Keep away from heat, sparks, and open flames.[8]
-
Store separately from incompatible materials such as strong acids, bases, and oxidizing agents.[2]
Disposal Plan
All waste containing tert-Butyl 3-ethoxyazetidine-1-carboxylate must be treated as hazardous waste.
Waste Collection:
-
Collect all residual chemical and contaminated materials (e.g., gloves, pipette tips) in a designated, properly labeled, and sealed waste container.[2]
-
Do not mix this waste with other waste streams unless compatibility has been confirmed.[2]
Waste Disposal:
-
Dispose of the chemical waste through an approved hazardous waste disposal facility.[2]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.[2]
-
Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]
Spill and Leak Response:
-
In case of a spill, evacuate the area and ensure adequate ventilation.[2]
-
Contain the spill using an inert absorbent material like vermiculite or sand.[2]
-
Carefully collect the absorbed material and the spilled substance into a sealed container for disposal as hazardous waste.[2]
Experimental Workflow
Caption: Workflow for safe handling and disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
